RSV604 (R enantiomer)
描述
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属性
IUPAC Name |
1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVBMVUENFFLL-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The RSV Nucleocapsid Protein: Unraveling the Target of the RSV604 R Enantiomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and immunocompromised adults. The development of effective antiviral therapeutics is a critical area of research. Among the compounds investigated, RSV604, a novel benzodiazepine derivative, has shown promise by targeting a key component of the viral replication machinery. This technical guide delves into the molecular target of the R enantiomer of RSV604, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
The Molecular Target: RSV Nucleocapsid (N) Protein
While RSV604 is a racemic mixture, studies have demonstrated that the antiviral activity is predominantly associated with the S enantiomer .[1] The R enantiomer has been reported to be less active against RSV.[4]
Mechanism of Action
RSV604 exerts its antiviral effect through a dual mechanism that disrupts the function of the N protein, ultimately leading to the inhibition of viral replication. This multifaceted approach includes:
-
Inhibition of Viral RNA Synthesis: In susceptible cell lines, such as HeLa cells, RSV604 has been shown to block the synthesis of viral RNA.[2][3] However, this effect is cell-line dependent, as the compound shows minimal activity in inhibiting RNA synthesis in other cell lines like BHK-21.[3] Interestingly, RSV604 does not inhibit viral RNA synthesis in subgenomic replicon systems or in cell-free RNP assays, suggesting that its mechanism of action is not a direct inhibition of the pre-formed replication complex.[2][3] This indicates that RSV604 likely acts at a stage prior to the formation of the functional viral replication complex.[2][3]
-
Reduction of Progeny Virus Infectivity: A consistent finding across different cell lines is the ability of RSV604 to abolish the infectivity of the released virus particles.[3] This suggests that even when viral replication is not completely blocked, the resulting virions are non-infectious, thereby preventing the spread of the virus to new cells.
The following diagram illustrates the proposed mechanism of action of RSV604.
Caption: Proposed dual mechanism of action of RSV604 on the RSV replication cycle.
Quantitative Data
The following tables summarize the available quantitative data for RSV604. It is important to note that while the S enantiomer is the active form, most of the detailed quantitative analysis has been published for the racemic mixture of RSV604.
Table 1: Binding Affinity of Racemic RSV604 to RSV Nucleocapsid (N) Protein
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| RSV604 (racemic) | Recombinant RSV N Protein | Surface Plasmon Resonance (SPR) | 1.6 ± 0.4 µM | [3] |
Table 2: In Vitro Antiviral Activity of RSV604 (S-enantiomer)
| Assay Type | Cell Line | RSV Strain(s) | EC50 | Reference |
| Plaque Reduction Assay | HEp-2 | Laboratory strains (RSS, Long, A2, B) | 0.5 - 0.9 µM | [1] |
| Plaque Reduction Assay | HEp-2 | 40 Clinical Isolates (A and B subtypes) | 0.8 ± 0.2 µM | [1] |
| XTT Assay (inhibition of virus-induced cell death) | HEp-2 | RSS | 0.86 µM | [1] |
| Cell ELISA (reduction of viral antigen synthesis) | HEp-2 | RSS | 1.7 µM | [1] |
| RSV ELISA | HeLa | A2 | ~2 µM | [3] |
| RSV ELISA | HEp-2 | A2 | 1.8 ± 0.15 µM | [3] |
| RSV ELISA | BHK-21 | A2 | >50 µM | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to characterize the target and mechanism of action of RSV604.
Determination of Antiviral Activity (EC50)
a) Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known amount of RSV.
-
Compound Treatment: Serial dilutions of RSV604 are added to the wells.
-
Overlay: After a period of viral adsorption, the medium is removed and replaced with an overlay medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50.
b) XTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with RSV and treated with serial dilutions of RSV604.
-
Incubation: The plates are incubated until a significant cytopathic effect is observed in the untreated, infected wells.
-
XTT Reagent Addition: The XTT reagent is added to each well. Metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance is measured using a microplate reader.
-
EC50 Calculation: The EC50 is the concentration of the compound that results in a 50% protection of cells from virus-induced death.
Target Binding Affinity - Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.
-
Immobilization of N Protein: Recombinant RSV N protein is immobilized on the surface of a sensor chip.
-
Injection of RSV604: A solution containing RSV604 is flowed over the sensor chip surface.
-
Detection of Binding: The binding of RSV604 to the immobilized N protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
Kinetic Analysis: The association and dissociation rates are measured from the sensorgram (a plot of the SPR signal versus time).
-
Kd Calculation: The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant to the association rate constant.
The following diagram outlines the workflow for determining the binding affinity of RSV604 to the N protein using SPR.
Caption: Workflow for determining the binding affinity of RSV604 to the N protein.
Generation and Sequencing of Resistant Mutants
This process is crucial for identifying the drug's target by observing which viral protein mutates to overcome the drug's effect.
-
Serial Passage: RSV is cultured in the presence of increasing concentrations of RSV604 over multiple passages. This creates selective pressure for the emergence of resistant viruses.
-
Isolation of Resistant Virus: Viruses that can replicate in the presence of high concentrations of the compound are isolated.
-
Plaque Purification: The resistant virus population is purified by picking and expanding single plaques.
-
RNA Extraction and RT-PCR: Viral RNA is extracted from the purified resistant virus, and the entire viral genome is reverse-transcribed and amplified using PCR.
-
DNA Sequencing: The amplified viral DNA is sequenced to identify any mutations that are present in the resistant virus but not in the wild-type virus.
-
Mutation Mapping: The identified mutations are mapped to the corresponding viral genes. For RSV604, mutations were consistently found in the gene encoding the N protein.[1]
Conclusion
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery and Stereoselective Synthesis of the RSV Inhibitor RSV604
Audience: Researchers, scientists, and drug development professionals.
Abstract
Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly, with no effective antiviral treatment widely available. This has driven extensive research into novel therapeutic agents. This technical whitepaper details the discovery, mechanism of action, and synthesis of RSV604, a potent, first-in-class inhibitor of the RSV nucleocapsid (N) protein. The initial discovery from a high-throughput screen identified a racemic benzodiazepine compound. Subsequent chiral separation and analysis revealed that the antiviral activity resided almost exclusively in the (S)-enantiomer, which was named RSV604. This guide provides a comprehensive overview of the lead identification process, the critical role of stereochemistry in its biological activity, its unique dual mechanism of action, and detailed experimental protocols for key biological assays.
Discovery and Lead Optimization
The journey to identify RSV604 began with a high-throughput screening (HTS) of approximately 20,000 small molecules from the Arrow Therapeutics corporate collection.[1] The primary screen utilized a cell-based XTT assay to identify compounds capable of protecting virally-infected cells from RSV-induced cell death.
From Racemic Hit to Chiral Candidate
The HTS campaign led to the selection of a lead compound, A-33903, a racemic 1,4-benzodiazepine derivative, which showed moderate activity against several laboratory strains of RSV.[1][2] A critical step in the optimization process was the separation of the two enantiomers of A-33903. This revealed that the antiviral potency was predominantly associated with the (S)-enantiomer.[1] The corresponding (R)-enantiomer was found to be consistently and significantly less active. This discovery established a clear stereochemical requirement for potent inhibition and dictated that all subsequent optimization efforts focus exclusively on the (S)-enantiomer series.[1]
Iterative cycles of chemical synthesis, biological profiling, and modeling of over 650 analogs culminated in the identification of the clinical candidate RSV604: (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][3][4]di-azepin-3-yl)-urea .[1][2]
Synthesis of RSV604 Enantiomers
The synthesis of RSV604 hinges on the construction of the chiral 3-amino-1,4-benzodiazepine-2-one core. The general approach involves the synthesis of this core structure as a racemate, followed by either chiral resolution or reaction with the appropriate isocyanate and subsequent separation of the final diastereomeric or enantiomeric products. An enantioselective synthesis, for instance through asymmetric hydrogenation, would be an alternative strategy for large-scale production.[5]
The key steps illustrated below outline a logical pathway based on established benzodiazepine chemistry.[5][6] The process starts from 2-aminobenzophenone, proceeds to form the racemic 3-amino intermediate, which is then reacted with 2-fluorophenyl isocyanate to yield a racemic mixture of the final product. The enantiomers are then separated to yield the active (S)-enantiomer (RSV604) and the less active (R)-enantiomer.
Mechanism of Action
RSV604 exhibits a novel mechanism of action by directly targeting the highly conserved viral nucleocapsid (N) protein, which is essential for RSV replication and transcription.[1][7] Unlike fusion inhibitors that block viral entry, RSV604 is effective post-entry.[1]
Studies have revealed that RSV604 has a dual inhibitory effect on the viral life cycle:[3][8]
-
Inhibition of Viral RNA Synthesis: It interferes with the function of the N protein, likely before the formation of the replication-transcription complex, thereby inhibiting the synthesis of viral RNA.[3][8]
-
Reduction of Virion Infectivity: It also acts at a later stage, causing the virus particles that are released from the infected cell to be less infectious.[3]
This dual mechanism makes the N protein an attractive target for antiviral therapy. RSV604 was the first compound targeting the N protein to advance to clinical trials.[1]
Quantitative Biological Data
RSV604 (the S-enantiomer) demonstrates potent submicromolar activity against a wide range of RSV A and B subtype clinical isolates.[1] Its direct interaction with the N protein has been quantified using biophysical methods.
Table 1: In Vitro Antiviral Activity of RSV604 (S-enantiomer)
| Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Plaque Reduction | HEp-2 | Long, A2, B, RSS | 0.5 - 0.9 | [1] |
| Plaque Reduction | HEp-2 | 40 Clinical Isolates (A/B) | 0.8 ± 0.2 (mean) | [1] |
| XTT (Cell Protection) | HEp-2 | A2 | 0.86 | [4] |
| Cell ELISA | HEp-2 | A2 | 1.7 |[4] |
Table 2: Target Binding and Cytotoxicity of RSV604 (S-enantiomer)
| Parameter | Method | Details | Value | Reference |
|---|---|---|---|---|
| Target Affinity | ||||
| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | Direct binding to recombinant N protein | 1.6 ± 0.4 μM | [3] |
| Cytotoxicity | ||||
| CC₅₀ | XTT Assay | HEp-2 cells | >50 μM | [1] |
| Therapeutic Ratio (CC₅₀/EC₅₀) | Calculated | Based on Plaque Reduction Assay | >58 |[1] |
Table 3: Enantiomer Activity Comparison
| Enantiomer | Compound Name | Relative Antiviral Activity | Note | Reference |
|---|---|---|---|---|
| (S)-enantiomer | RSV604 | Active | The potent "eutomer" selected for clinical development. | [1] |
| (R)-enantiomer | - | Significantly Less Active | Consistently demonstrated lower potency across assays. |[9] |
Detailed Experimental Protocols
Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Seed confluent monolayers of HEp-2 cells in 6-well or 12-well plates and incubate overnight to allow cell attachment.[10]
-
Virus Preparation: Prepare serial dilutions of the RSV stock in serum-free medium.
-
Infection: Remove growth medium from the cell monolayers. Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of RSV604 in the overlay medium.
-
Overlay: After the infection period, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., DMEM/F12 with 0.3% agarose) containing the various concentrations of the test compound or a vehicle control (DMSO).[10]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days until plaques are visible.
-
Staining and Counting: Fix the cells with 1% formal saline. Remove the agarose overlay and stain the cell monolayer with a solution such as 0.05% neutral red or via immunostaining with an anti-RSV antibody.[10][11]
-
Analysis: Manually or automatically count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.
XTT Cell Viability/Protection Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, thereby quantifying the protective effect of a compound against virus-induced cell death.[12]
-
Cell Seeding: Seed HEp-2 cells in a 96-well microtiter plate at a density of approximately 2,500 cells per well in 100 µL of culture medium and incubate overnight.[13]
-
Infection and Treatment: Infect the cells with RSV and simultaneously add 50 µL of medium containing serial dilutions of RSV604 or a vehicle control. Include uninfected cells as a control for cell viability.
-
Incubation: Incubate the plates for 6 days at 37°C until maximal cytopathic effect is observed in the virus control wells.[1]
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent (activator) at a specified ratio (e.g., 50:1).[14]
-
Detection: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-5 hours at 37°C to allow for the conversion of the yellow XTT tetrazolium salt to the orange formazan product by metabolically active cells.
-
Measurement: Read the absorbance of the wells at 450 nm using a microplate reader.
-
Analysis: The EC₅₀ is the compound concentration that provides 50% protection from virus-induced cell death. The CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%.
Surface Plasmon Resonance (SPR) for N Protein Binding
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (RSV604) and an immobilized protein (RSV N protein).[3][15]
-
Protein Immobilization: Immobilize purified, recombinant His-tagged RSV N protein onto an NTA sensor chip via standard nickel capture chemistry.[3]
-
System Preparation: Equilibrate the system with a running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 50 μM EDTA, 1 mM TCEP, 0.005% Tween-20).[3]
-
Binding Analysis (Association): Inject varying concentrations of RSV604 in running buffer over the sensor chip surface at a constant flow rate. The binding of RSV604 to the N protein causes a change in the refractive index at the surface, which is measured in real-time as a change in response units (RU).
-
Dissociation: Replace the RSV604 solution with running buffer and monitor the decrease in RU as the compound dissociates from the N protein.
-
Regeneration: If necessary, inject a regeneration solution (e.g., EDTA) to strip the bound protein from the chip for subsequent experiments.
-
Data Analysis: Analyze the resulting sensorgrams (plots of RU versus time). Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]
Clinical Development and Conclusion
RSV604 advanced to Phase II clinical trials, representing a significant milestone for a novel class of RSV inhibitors targeting the N protein.[1] In a Phase 2a study involving stem cell transplant patients, RSV604 demonstrated a reduction in viral load and symptoms in a subset of patients who achieved sufficient plasma exposure levels.[7] However, the compound was ultimately discontinued due to suboptimal potency and challenging pharmacokinetic properties, which made it difficult to achieve and maintain therapeutic concentrations in all patients.[7]
Despite its discontinuation, the discovery and development of RSV604 provided an invaluable proof-of-concept: the RSV nucleocapsid protein is a druggable antiviral target. The program generated crucial insights into the structure-activity relationships of 1,4-benzodiazepine inhibitors and highlighted the absolute necessity of stereochemical purity for potent antiviral activity. This foundational work has paved the way for the development of next-generation N protein inhibitors with improved potency and pharmacokinetic profiles.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea [smolecule.com]
- 6. scielo.br [scielo.br]
- 7. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. apexbt.com [apexbt.com]
- 15. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity of the RSV604 R-Enantiomer to the Respiratory Syncytial Virus Nucleoprotein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the R-enantiomer of RSV604, a benzodiazepine derivative, to the Respiratory Syncytial Virus (RSV) nucleoprotein (N). RSV604 has been identified as an inhibitor of RSV replication, targeting the highly conserved N protein, which is essential for viral genome encapsidation, transcription, and replication.[1] The antiviral activity of the precursor compound was discovered to be stereospecific, with the S-enantiomer, RSV604, being the active component.[2] This document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental processes.
Executive Summary
Direct quantitative binding data for the R-enantiomer of RSV604 to the RSV nucleoprotein is not extensively published. However, the available literature consistently demonstrates that the antiviral activity resides with the S-enantiomer. It is explicitly stated that the R-enantiomers of this chemical series are consistently less active against RSV. This strongly suggests a significantly lower or negligible binding affinity of the R-enantiomer for the RSV nucleoprotein compared to its S-counterpart.
The S-enantiomer, RSV604, has been shown to directly bind to the RSV nucleoprotein with a dissociation constant (Kd) in the low micromolar range.[1] This interaction is believed to inhibit the function of the N protein, leading to a reduction in viral RNA synthesis and the infectivity of progeny virions.[1]
Quantitative Data on Enantiomer Binding and Activity
The following table summarizes the known quantitative data for the active S-enantiomer (RSV604) and provides a qualitative assessment for the R-enantiomer based on available information.
| Compound | Target Protein | Binding Affinity (Kd) | Antiviral Activity (EC50) |
| RSV604 (S-enantiomer) | RSV Nucleoprotein (N) | 1.6 ± 0.4 μM[1] | 0.5 - 0.9 μM (Plaque Reduction Assay)[2] |
| RSV604 (R-enantiomer) | RSV Nucleoprotein (N) | Not Quantitatively Determined (Significantly less active) | Not Quantitatively Determined (Significantly less active) |
Mechanism of Action of the Active S-Enantiomer (RSV604)
RSV604 targets the RSV nucleoprotein, a critical component of the viral replication machinery. The N protein encapsidates the viral RNA genome to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase. By binding to the N protein, RSV604 is proposed to interfere with its function, leading to two primary downstream effects in susceptible cell lines:
-
Inhibition of Viral RNA Synthesis: Disruption of the N protein's role within the RNP complex hinders the transcription and replication of the viral genome.[1]
-
Reduced Infectivity of Released Virions: The proper assembly and function of the nucleocapsid are essential for producing fully infectious viral particles.[1]
The following diagram illustrates the proposed mechanism of action for the active S-enantiomer.
Caption: Proposed mechanism of RSV604 (S-enantiomer) action on the RSV replication cycle.
Experimental Protocols
The binding affinity of the S-enantiomer of RSV604 to the RSV nucleoprotein was determined using Surface Plasmon Resonance (SPR). The following is a detailed description of the likely methodology.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the direct binding interaction between RSV604 and the RSV N protein and to determine the equilibrium dissociation constant (Kd).
Materials:
-
Recombinant RSV Nucleoprotein (N-protein), truncated at the N-terminus to improve solubility and expressed in E. coli.
-
RSV604 (S-enantiomer) and R-enantiomer.
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
DMSO for compound dilution.
Procedure:
-
Protein Immobilization:
-
The surface of the sensor chip is activated using a mixture of EDC and NHS.
-
Recombinant RSV N protein is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached.
-
The surface is then deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
A dilution series of the RSV604 enantiomers is prepared in the running buffer containing a small, constant percentage of DMSO to ensure solubility.
-
The compound solutions (analytes) are injected over the protein-immobilized and reference flow cells at a constant flow rate.
-
The association of the compound to the protein is monitored in real-time.
-
This is followed by an injection of running buffer to monitor the dissociation of the compound from the protein.
-
The sensor surface is regenerated between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The response data from the reference cell is subtracted from the protein-immobilized cell to correct for bulk refractive index changes and non-specific binding.
-
The equilibrium binding responses are plotted against the concentration of the RSV604 enantiomer.
-
The resulting saturation curve is fitted to a steady-state affinity model to determine the dissociation constant (Kd).
-
The following diagram outlines the experimental workflow for determining the binding affinity using SPR.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
Conclusion
While a specific binding affinity value for the R-enantiomer of RSV604 to the RSV nucleoprotein is not available in the current body of scientific literature, the evidence strongly indicates that it is the biologically inactive or significantly less active stereoisomer. The antiviral efficacy of this class of compounds is attributed to the S-enantiomer, which directly binds to the RSV nucleoprotein with micromolar affinity, thereby inhibiting viral replication. Future studies directly comparing the binding kinetics of both enantiomers would be beneficial to definitively quantify the stereospecificity of this interaction.
References
A Technical Guide to the Biological Activity of the RSV N-Protein Inhibitor RSV604 and its Enantiomeric Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the biological activity of RSV604, a significant inhibitor of the Respiratory Syncytial Virus (RSV) nucleocapsid (N) protein. A critical point of clarification is that RSV604 is the biologically active S-enantiomer derived from a racemic precursor. Its counterpart, the R-enantiomer, is considered biologically inactive [1]. This guide will focus on the extensive data available for the active S-enantiomer, RSV604, covering its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Introduction: Enantioselectivity and Target Identification
RSV604 was developed from an initial racemic compound, A-33903, which showed moderate anti-RSV activity. Subsequent separation and testing of the individual isomers revealed that the antiviral properties were exclusively associated with the S-enantiomer[2][3]. This active S-enantiomer was then optimized to create RSV604, a potent benzodiazepine inhibitor[2][4].
The primary molecular target of RSV604 is the highly conserved RSV nucleocapsid (N) protein, a crucial component of the viral replication machinery[2][3]. The N protein is essential for encapsidating the viral RNA genome and functions as a key part of the ribonucleoprotein (RNP) complex, which is necessary for viral transcription and replication[2][3]. Resistance mutations to RSV604 have been mapped to the N protein gene, confirming it as the bona fide target[2][4][5].
Mechanism of Action
RSV604 exhibits a multi-faceted mechanism of action that is notably cell-type dependent.
-
Direct Target Engagement: RSV604 directly binds to the RSV N protein. Surface Plasmon Resonance (SPR) analysis confirmed this interaction, demonstrating a binding affinity (Kd) of 1.6 µM[6][7]. This was the first direct evidence of target engagement for this class of inhibitors[7][8][9].
-
Dual Inhibition in Susceptible Cells: In cell lines like HeLa, RSV604 engages in two distinct mechanisms:
-
Inhibition of Viral RNA Synthesis: It blocks the de novo synthesis of viral RNA. Time-of-addition studies show it is effective even when added hours after initial infection, supporting a post-entry mechanism targeting replication[2][8].
-
Reduction of Virion Infectivity: It impairs the infectivity of newly released virus particles[8][9].
-
-
Cell-Type Dependency: The inhibitory effect on viral RNA synthesis is not universal across all cell types. For instance, in BHK-21 cells, RSV604 does not inhibit viral RNA synthesis but still abolishes the infectivity of the released virions[8]. This cell-specific activity explains the observed differences in its potency (EC50) across various cell lines[8][10].
-
Action on Replication Complex: RSV604 does not appear to inhibit viral RNA synthesis in already formed or established replication complexes. This was demonstrated by its lack of activity in RSV subgenomic replicon assays and cell-free RNP assays, suggesting it acts at a step prior to the formation of the mature replication complex[8][9][11].
Signaling and Process Diagrams
Caption: RSV604 mechanism of action targeting viral replication and virion infectivity.
Quantitative Biological Data
The biological activity of RSV604 has been quantified across various assays and cell lines.
| Parameter | Value | Assay Type | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | 1.6 µM | Surface Plasmon Resonance (SPR) | N/A (Purified N Protein) | [6][7] |
| EC50 | 0.5 - 0.9 µM | Plaque Reduction Assay | HEp-2 | [2][6] |
| 0.8 ± 0.2 µM | Plaque Reduction Assay | 40 Clinical Isolates (A/B) | [2][5] | |
| ~2 µM | RSV ELISA | HeLa, HEp-2 | [7] | |
| 0.86 µM | XTT (Cell Viability) | HEp-2 | [6] | |
| 1.7 µM | Cell ELISA (Antigen Synthesis) | HEp-2 | [6] | |
| >50 µM | RSV ELISA | BHK-21 | [10] | |
| EC90 | 14 µM | RSV ELISA | HeLa | [8] |
| Therapeutic Ratio | >58 | XTT Assay | HEp-2 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biological data. The following sections describe the key assays used to characterize RSV604.
Antiviral Activity Assays
a) Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell death.
-
Cell Seeding: HEp-2 cells are seeded into 6-well plates and grown to form a confluent monolayer.
-
Infection: Cell monolayers are infected with a low multiplicity of infection (MOI) of RSV.
-
Compound Treatment: After a viral adsorption period (e.g., 2 hours), the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of RSV604 or a vehicle control.
-
Incubation: Plates are incubated for several days (e.g., 4-5 days) to allow for plaque formation.
-
Visualization & Quantification: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques are counted, and the percent inhibition relative to the vehicle control is calculated to determine the EC50 value[12].
b) RSV Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput assay quantifies the level of viral antigen (e.g., RSV F protein) within infected cells.
-
Cell Seeding & Infection: Cells (e.g., HeLa, HEp-2) are seeded in 96-well plates. The next day, they are infected with RSV (MOI ~0.1) in the presence of serial dilutions of RSV604[7][10].
-
Incubation: Plates are incubated for 3 days to allow for viral replication and protein expression[7][10].
-
Cell Lysis & Antigen Detection: Cells are fixed and lysed. The amount of a specific viral protein (e.g., F protein) is quantified using a primary antibody specific to the antigen, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: A substrate is added, and the resulting colorimetric or chemiluminescent signal is read on a plate reader. The signal is proportional to the amount of viral antigen, and EC50/EC90 values are calculated based on dose-response curves[7].
c) XTT Cell Viability Assay: This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE) by quantifying cell viability.
-
Procedure: The assay is set up similarly to the RSV ELISA in 96-well plates.
-
Viability Measurement: After the incubation period, a tetrazolium salt solution (XTT) is added to the wells. Metabolically active (viable) cells reduce the XTT to a formazan dye.
-
Quantification: The amount of formazan produced is measured by absorbance at a specific wavelength. Higher absorbance indicates greater cell viability. The EC50 is the concentration of RSV604 that protects 50% of the cells from virus-induced death[2].
Mechanistic Assays
a) Surface Plasmon Resonance (SPR) for Binding Affinity: SPR is used to measure the direct binding kinetics and affinity between RSV604 and its target N protein.
-
Protein Immobilization: Purified, recombinant RSV N protein is immobilized on the surface of an SPR sensor chip[7].
-
Analyte Injection: Solutions containing various concentrations of RSV604 are flowed over the chip surface.
-
Binding Measurement: The binding of RSV604 to the N protein causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).
-
Data Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon, representing the binding affinity[7][13].
b) RSV Replicon Assay: This assay assesses compound activity specifically against viral RNA transcription and replication, independent of viral entry and assembly.
-
System: A cell line (e.g., BHK-21) is engineered to stably express the RSV replication machinery (N, P, L, and M2-1 proteins) and a subgenomic RSV RNA that contains a reporter gene (e.g., luciferase) in place of viral structural genes[10][14].
-
Compound Treatment: The replicon cells are treated with different concentrations of RSV604.
-
Reporter Gene Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured. A decrease in luciferase signal indicates inhibition of the replicon's RNA synthesis[10]. RSV604 was found to be inactive in this assay, informing its mechanism of action[8][11].
Experimental Workflow Diagram
Caption: Workflow for characterizing the antiviral activity and mechanism of RSV604.
Conclusion
RSV604 is the active S-enantiomer of its chemical series, demonstrating potent, sub-micromolar activity against a wide range of RSV A and B clinical isolates[2][4]. Its mechanism involves direct binding to the viral N protein, leading to a cell-type-dependent inhibition of viral RNA synthesis and a reduction in the infectivity of progeny virions[8][9]. While development of RSV604 was halted after Phase II clinical trials for undisclosed reasons, its characterization provided invaluable insights into the N protein as a viable antiviral target[9][10]. The data and methodologies detailed in this guide underscore the specific and complex nature of its biological activity, providing a foundational resource for researchers in the field of RSV drug discovery. There is no publicly available biological activity data for its corresponding inactive R-enantiomer.
References
- 1. RSV604 (R enantiomer) | TargetMol [targetmol.com]
- 2. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Stereospecificity of RSV604: A Technical Guide for Researchers
An In-depth Analysis of the Enantiomeric Activity of a Novel Benzodiazepine Inhibitor of Respiratory Syncytial Virus
This technical guide provides a comprehensive overview of the stereospecificity of RSV604, a potent inhibitor of Respiratory Syncytial Virus (RSV). Aimed at researchers, scientists, and drug development professionals, this document details the quantitative data supporting the stereospecific action of RSV604, outlines the experimental protocols for its evaluation, and visually represents the key pathways and experimental workflows.
Executive Summary
RSV604 is a novel benzodiazepine derivative that exhibits submicromolar activity against a broad range of clinical isolates of both RSV A and B subtypes.[1][2] A critical aspect of its development and efficacy lies in its stereochemistry. Early investigations revealed that the antiviral properties of this class of compounds are predominantly associated with a single enantiomer. The initial lead compound, a racemic mixture designated A-33903, demonstrated moderate anti-RSV activity.[1][3] Subsequent separation and testing of the individual isomers unequivocally showed that the antiviral activity resides in the S-enantiomer.[1][3] This discovery led to the optimization of the S-enantiomer, resulting in the development of RSV604, which is (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]di-azepin-3-yl)-urea.[1] The targeted inhibition of the viral nucleocapsid (N) protein by RSV604 underscores its novel mechanism of action.[1][2][4][5]
Quantitative Analysis of Stereospecific Activity
The following table summarizes the quantitative data from various in vitro assays, comparing the antiviral efficacy and cytotoxicity of the racemic precursor A-33903 and the isolated S-enantiomer, RSV604. The data clearly illustrates the superior potency of the S-enantiomer.
| Compound | Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |
| A-33903 (Racemic) | Cell ELISA | HEp-2 | RSS, Long, A2, B | ~5 | >50 | >10 | [1] |
| RSV604 (S-enantiomer) | Plaque Reduction | HEp-2 | RSS, Long, A2, B | 0.5 - 0.9 | >58 (solubility limited) | >58 | [1] |
| RSV604 (S-enantiomer) | XTT Assay | HEp-2 | A2 | 0.86 | >50 | >58 | [1][6] |
| RSV604 (S-enantiomer) | Cell ELISA | HEp-2 | A2 | 1.7 | >50 | >29 | [1] |
| RSV604 (S-enantiomer) | Plaque Reduction | - | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 | - | - | [1] |
Mechanism of Action: Targeting the RSV Nucleocapsid Protein
RSV604 exerts its antiviral effect by targeting the highly conserved RSV nucleocapsid (N) protein, a critical component of the viral replication machinery.[1][5] The N protein is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral transcription and replication.[4][7] Resistance to RSV604 has been mapped to mutations in the N protein, providing strong evidence for its direct interaction.[1][8]
Studies have shown that RSV604 directly binds to the N protein with a binding affinity (Kd) of 1.6 µM.[4][9] The proposed mechanism involves the inhibition of two key viral processes: viral RNA synthesis and the infectivity of newly released virions.[4][7][10] By interfering with the function of the N protein, RSV604 disrupts the formation or function of the RNP complex, thereby halting viral replication.
Caption: Proposed inhibitory pathway of RSV604 on the RSV replication cycle.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the stereospecificity and antiviral activity of RSV604.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
-
Cell Seeding: HEp-2 cells are seeded into 6-well plates and grown until they form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a known dilution of RSV, calculated to produce a countable number of plaques (typically 50-100 per well).
-
Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (RSV604 or its analogs).
-
Incubation: The plates are incubated for 4-5 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
XTT Assay for Cytotoxicity and Antiviral Activity
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability and, by extension, the cytopathic effect (CPE) of the virus and the protective effect of antiviral compounds.
-
Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates.
-
Compound and Virus Addition: For cytotoxicity (CC₅₀) determination, cells are incubated with serial dilutions of the compound alone. For antiviral activity (EC₅₀) determination, cells are infected with RSV and then treated with serial dilutions of the compound.
-
Incubation: Plates are incubated for 5-6 days at 37°C until the virus-infected, untreated control wells show maximal CPE.
-
XTT Staining: The XTT reagent, mixed with an electron-coupling agent (e.g., phenazine methosulfate), is added to each well.
-
Incubation and Measurement: Plates are incubated for a further 4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells. The absorbance is then read at 450 nm using a microplate reader.
-
Data Analysis: The CC₅₀ is the compound concentration that reduces cell viability by 50%. The EC₅₀ is the concentration that provides 50% protection from virus-induced cell death.
Cell-Based Enzyme-Linked Immunosorbent Assay (Cell ELISA)
This assay measures the reduction in viral antigen synthesis in infected cells as an indicator of antiviral activity.
-
Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for 3 days at 37°C.
-
Cell Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular viral antigens.
-
Antibody Incubation: The cells are incubated with a primary antibody specific for an RSV protein (e.g., anti-RSV F protein monoclonal antibody), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Detection: A colorimetric substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.
-
EC₅₀ Calculation: The EC₅₀ is the compound concentration that reduces the viral antigen signal by 50% compared to the untreated control.
Experimental Workflow for Stereospecificity Determination
The determination of RSV604's stereospecificity followed a logical and systematic experimental workflow, as depicted in the diagram below. This process began with the synthesis and initial screening of the racemic mixture, followed by the separation of its enantiomers and their individual evaluation to identify the pharmacologically active isomer.
Caption: Experimental workflow for identifying the active enantiomer of RSV604.
Logical Relationship of Stereoisomers and Activity
The relationship between the racemic mixture and its constituent enantiomers is fundamental to understanding the stereospecificity of RSV604. The racemic compound A-33903 is an equal mixture of the S- and R-enantiomers. As the experimental data demonstrates, the antiviral activity is almost exclusively attributed to the S-enantiomer, which was subsequently developed as RSV604.
Caption: Logical relationship of stereoisomers and their corresponding antiviral activity.
Conclusion
The development of RSV604 highlights the critical importance of stereochemistry in drug design and efficacy. The data unequivocally demonstrates that the potent anti-RSV activity of this benzodiazepine class resides in the S-enantiomer. By targeting the viral N protein, RSV604 presents a novel mechanism for inhibiting RSV replication. The detailed experimental protocols provided herein offer a guide for the continued research and development of RSV inhibitors. This technical guide serves as a valuable resource for scientists working to address the significant global health burden of RSV infection.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of action for respiratory syncytial virus inhibitor RSV604 [pubmed.ncbi.nlm.nih.gov]
The Role of Stereochemistry in RSV Inhibition: A Technical Guide to the RSV604 Enantiomers in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RSV604, a novel benzodiazepine inhibitor of the respiratory syncytial virus (RSV). A critical focus is placed on the stereochemistry of this compound and the distinct role of its R and S enantiomers in antiviral activity. This document synthesizes key findings on its mechanism of action, antiviral potency, and the experimental methodologies used in its evaluation.
Introduction: The Significance of Enantiomers in RSV604 Development
RSV604, chemically known as (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]di-azepin-3-yl)-urea, emerged from a lead optimization program targeting RSV replication.[1] Early investigations into its precursor, a racemic mixture designated A-33903, revealed potent anti-RSV activity. Subsequent separation and analysis of the individual enantiomers demonstrated that the antiviral properties were predominantly associated with the S-enantiomer.[1][3] The R-enantiomer was found to be consistently less active.[4] This discovery underscored the stereospecific nature of the interaction with its viral target and led to the focused development of the S-enantiomer, which became the clinical candidate RSV604.[1][3]
Mechanism of Action: Targeting the RSV Nucleocapsid (N) Protein
RSV604 exerts its antiviral effect through a novel mechanism of action, targeting the highly conserved nucleocapsid (N) protein of the virus.[1][2][5] The N protein is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, a critical component for viral replication and transcription.[1][6][7]
Studies have elucidated a dual mechanism of action for RSV604 in susceptible cell lines like HeLa and HEp-2 cells:[6][7][8][9][10]
-
Inhibition of Viral RNA Synthesis: RSV604 significantly reduces the levels of intracellular viral RNA.[6][10]
-
Reduction of Virion Infectivity: The compound also diminishes the infectivity of the virus particles that are released from infected cells.[6][8][9]
Interestingly, the inhibitory effect on viral RNA synthesis is cell-line dependent, which explains the variable potency of the compound across different cell types.[6][7][9][11] For instance, RSV604 shows minimal activity in BHK-21 cells because it does not inhibit viral RNA synthesis in this cell line, although it still reduces the infectivity of released virions.[6][11]
The generation of RSV mutants resistant to RSV604 provided crucial evidence for its target. These resistant viruses consistently showed mutations in the gene encoding the N protein, specifically within a region thought to be important for its structure and function.[1][2][12] Direct binding studies using surface plasmon resonance (SPR) later confirmed that RSV604 physically interacts with the RSV N protein.[6][13]
Quantitative Data Summary
The antiviral activity of RSV604 and its precursors has been quantified in various assays. The following tables summarize the key data.
Table 1: In Vitro Antiviral Activity of RSV604 and Related Compounds
| Compound | Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (µM) | Therapeutic Ratio (CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|---|
| RSV604 (S-enantiomer) | Plaque Reduction | HEp-2 | Lab Strains | 0.5 - 0.9 | >58 | [1] |
| Plaque Reduction | HEp-2 | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 (mean) | - | [1] | |
| XTT Assay | HEp-2 | Lab Strains | 0.8 | >62 | [1] | |
| Cell ELISA | HEp-2 | Lab Strains | 0.7 | >71 | [1] | |
| RSV ELISA | HeLa | A2 | ~2.0 | - | [6][11] | |
| RSV ELISA | BHK-21 | A2 | Minimal Activity | - | [6][11] | |
| A-33903 (Racemate) | Cell ELISA | HEp-2 | Lab Strains | 2.5 | >20 | [1] |
| A-33903 (S-enantiomer) | - | - | - | 1.5 | - | [1] |
| Ribavirin | Plaque Reduction | HEp-2 | Lab Strains | 12 | 1.8 | [1] |
| | Cell ELISA | HEp-2 | Lab Strains | 6.3 | 3.5 |[1] |
Table 2: Activity of RSV604 in a Human Airway Epithelial (HAE) Cell Model
| Compound | Concentration (µM) | Effect on RSV Replication | Reference |
|---|---|---|---|
| RSV604 | 1 | ~50% inhibition | [1] |
| 2 | Blocked virus replication | [1] | |
| 10 | Completely blocked infection | [1] |
| | 20 | Completely blocked infection |[1] |
Table 3: Resistance Profile of RSV604
| Resistant Virus | Mutation in N Protein | Fold Resistance vs. Wild-Type | Assay Type | Reference |
|---|---|---|---|---|
| RSV604-Resistant (Passage 8) | L139I, I129L | >40 | Plaque Assay & Cell ELISA | [1] |
| Recombinant (N105D) | N105D | 13 | Plaque Reduction | [1] |
| Recombinant (L139I) | L139I | 16 | Plaque Reduction | [1] |
| Recombinant (I129L + L139I) | I129L, L139I | >44 | Plaque Reduction |[1] |
Note: The binding affinity (Kd) of RSV604 to the N protein was determined to be approximately 1.34 - 1.6 µM via SPR. Interestingly, resistance mutations did not significantly alter this binding affinity, suggesting a resistance mechanism other than the loss of direct binding.[6][13]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize RSV604.
A. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of cultured cells.
-
Cell Seeding: Plate a susceptible cell line (e.g., HEp-2 cells) in multi-well plates to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cell monolayer with a known dilution of RSV, calculated to produce a countable number of plaques.
-
Compound Addition: After a viral adsorption period (e.g., 2 hours), remove the inoculum. Add an overlay medium (e.g., containing methylcellulose) with serial dilutions of the test compound (RSV604) or a control. The overlay restricts virus spread to adjacent cells, leading to discrete plaques.
-
Incubation: Incubate the plates for several days (e.g., 5 days) at 37°C to allow for plaque development.
-
Visualization and Counting: Fix the cells (e.g., with formalin), remove the overlay, and stain the cell monolayer with a dye like crystal violet. Plaques appear as clear zones against a background of stained, viable cells.
-
Calculation: Count the number of plaques at each compound concentration. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
B. XTT Assay: This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).
-
Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates. Infect the cells with RSV.
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells. Include uninfected cell controls and infected, untreated controls.
-
Incubation: Incubate the plates for several days until significant CPE is observed in the untreated virus control wells.
-
XTT Addition: Add the XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to the wells. Metabolically active (living) cells will reduce the XTT to a formazan dye, resulting in a color change.
-
Measurement: Measure the absorbance of the wells using a spectrophotometer.
-
Calculation: The EC₅₀ is the compound concentration that protects 50% of the cells from virus-induced death, as measured by the colorimetric signal.
This in vitro model mimics the structure and physiology of the human respiratory tract.[1]
-
Culture: Primary human airway epithelial cells are cultured on a porous membrane support at an air-liquid interface. This allows the cells to differentiate into a pseudostratified epithelium, complete with cilia and mucus production, resembling the in vivo airway.
-
Infection: The apical (air-facing) surface of the HAE culture is inoculated with RSV (e.g., a recombinant GFP-expressing strain for visualization).
-
Compound Treatment: Simultaneously, the test compound (RSV604) is added to the medium on the basolateral (membrane-facing) side. This simulates systemic drug delivery.
-
Analysis: Virus replication and spread are monitored over several days, typically by observing GFP expression via fluorescence microscopy or by titrating virus released from the apical surface. The effectiveness of the compound is judged by the reduction in fluorescence or viral titer compared to untreated controls.[1]
-
Serial Passage: Infect a susceptible cell line (e.g., HEp-2) with RSV in the presence of a sub-inhibitory concentration of RSV604.
-
Harvest and Re-passage: After several days, harvest the virus from the supernatant and use it to infect fresh cells, gradually increasing the concentration of RSV604 with each passage.
-
Isolation: This process selects for viral mutants that can replicate in the presence of the drug. After several passages, resistant virus populations can be isolated by plaque purification under drug pressure.
-
Sequencing: Extract viral RNA from the resistant clones and perform reverse transcription-PCR (RT-PCR) to amplify the gene encoding the target protein (the N gene in this case). Sequence the amplified DNA to identify mutations responsible for the resistance phenotype.[1]
The Role of the R-enantiomer in Research
The primary role of the RSV604 R-enantiomer in antiviral research has been to serve as a negative control and to establish the stereochemical requirements for antiviral activity. The consistent observation that the S-enantiomer is significantly more potent than the R-enantiomer confirms that the drug-target interaction is highly specific.[4] This finding is a cornerstone of the structure-activity relationship (SAR) for this class of compounds and guided the decision to advance only the S-enantiomer into further development.
Conclusion and Clinical Perspective
RSV604 represents a significant advancement in the search for novel RSV inhibitors, primarily through the identification of the viral N protein as a druggable target. The research clearly demonstrates that the antiviral activity of this benzodiazepine class resides in the S-enantiomer, while the R-enantiomer is largely inactive. This stereospecificity highlights a precise molecular interaction between the drug and its target. Although RSV604 showed promise and advanced to Phase II clinical trials, its development was ultimately discontinued.[1][12] Nevertheless, the insights gained from the study of RSV604 and its enantiomers, particularly regarding its unique mechanism of action, continue to inform and guide the ongoing development of new and more potent antiviral therapies against RSV.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Pharmacology of RSV604 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The significant global health burden of RSV has driven extensive research into effective antiviral therapies. Among the promising candidates that have emerged is RSV604, a novel small-molecule inhibitor of RSV replication. This technical guide provides a comprehensive overview of the pharmacology of RSV604 and its isomers, with a focus on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used for its characterization.
Core Pharmacology of RSV604
RSV604 is a benzodiazepine derivative that has demonstrated potent, submicromolar activity against both A and B subtypes of RSV.[1] The antiviral activity of this class of compounds is stereospecific, with the (S)-enantiomer being the active form. The development of RSV604 originated from the screening of a racemic mixture, A-33903, which showed moderate anti-RSV activity. Separation of the enantiomers of A-33903 revealed that the antiviral properties resided in the (S)-enantiomer.[1] Further optimization of this active isomer led to the identification of RSV604.
Mechanism of Action
RSV604 exerts its antiviral effect by targeting the viral nucleocapsid (N) protein.[1] The N protein is a critical component of the RSV replication machinery, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for both viral transcription and replication. By binding to the N protein, RSV604 is thought to interfere with its function, thereby inhibiting viral RNA synthesis and subsequent replication. Studies have shown that RSV604 is active when added up to 6 hours post-infection, indicating a post-entry mechanism of action consistent with the inhibition of viral replication.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for RSV604 and its precursors. This data has been compiled from various in vitro assays designed to measure antiviral efficacy and target engagement.
Table 1: In Vitro Antiviral Activity of RSV604 and Precursors against RSV
| Compound | Isomer | Target | Assay Type | Cell Line | RSV Strain(s) | EC50 (µM) | Reference |
| A-33903 | Racemic | N Protein | Cell ELISA | HEp-2 | Long | ~4.25 | [1] |
| A-33903 | (S)-enantiomer | N Protein | - | - | - | Active | [1] |
| A-57400 | (S)-enantiomer | N Protein | Cell ELISA | HEp-2 | Long | <4.25 | [1] |
| RSV604 | (S)-enantiomer | N Protein | Plaque Reduction | HEp-2 | A2, Long, B, RSS | 0.5 - 0.9 | [1] |
| RSV604 | (S)-enantiomer | N Protein | XTT Assay | HEp-2 | Long | 0.86 | [1] |
| RSV604 | (S)-enantiomer | N Protein | Cell ELISA | HEp-2 | Long | 1.7 | [1] |
| RSV604 | (S)-enantiomer | N Protein | Plaque Reduction | - | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 | [1] |
Note: The EC50 for A-33903 in the Cell ELISA was reported as being approximately 2.5 times less active than ribavirin, which had an EC50 of 10.6 µM in the same assay.
Table 2: Target Binding Affinity of RSV604
| Ligand | Analyte | Assay Type | Kd (µM) | Reference |
| RSV604 | RSV Nucleocapsid (N) Protein | Surface Plasmon Resonance (SPR) | 1.6 ± 0.4 | [2] |
Detailed Experimental Protocols
The characterization of RSV604 involved a panel of in vitro assays. The detailed methodologies for these key experiments are provided below.
Plaque Reduction Assay
This assay is a gold-standard method for quantifying infectious virus and assessing the efficacy of antiviral compounds.
Materials:
-
HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Respiratory Syncytial Virus (RSV) stock
-
RSV604 and other test compounds
-
Agarose or other overlay medium (e.g., Avicel)
-
Neutral Red or Crystal Violet stain
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HEp-2 cells in 6-well or 24-well plates to form a confluent monolayer. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of RSV604 and control compounds in serum-free DMEM.
-
Virus Infection: Aspirate the culture medium from the confluent HEp-2 cell monolayers. Infect the cells with a dilution of RSV calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Addition: Immediately after infection, add the prepared dilutions of the test compounds to the respective wells.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 5-7 days) at 37°C with 5% CO2.
-
Overlay: After the initial infection period (e.g., 2 hours), remove the virus inoculum and overlay the cell monolayer with a medium containing agarose or another viscous agent to restrict virus spread to adjacent cells.
-
Staining: After the incubation period, fix the cells (e.g., with 10% formalin) and stain the monolayer with a vital stain such as Neutral Red or Crystal Violet. Live cells will take up the stain, while areas of viral-induced cell death (plaques) will remain clear.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percent inhibition for each compound concentration is calculated relative to the virus-only control. The 50% effective concentration (EC50) is then determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and can be used to assess the cytoprotective effect of an antiviral compound against virus-induced cell death.
Materials:
-
HEp-2 cells
-
DMEM with supplements
-
RSV stock
-
RSV604 and other test compounds
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Infection and Treatment: Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within the desired timeframe. Concurrently, treat the cells with serial dilutions of RSV604. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (e.g., 5-6 days).
-
XTT Reagent Addition: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add the mixture to each well of the plate.
-
Incubation with XTT: Incubate the plate for a further 4-6 hours at 37°C to allow for the conversion of XTT to its formazan product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the uninfected cell control. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of viral antigen produced in infected cells and is used to measure the inhibitory effect of a compound on viral protein synthesis.
Materials:
-
HEp-2 cells
-
DMEM with supplements
-
RSV stock
-
RSV604 and other test compounds
-
Primary antibody against an RSV protein (e.g., anti-RSV F protein monoclonal antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Fixing and permeabilizing solutions (e.g., methanol, acetone)
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates and allow them to adhere. Infect the cells with RSV and simultaneously treat with serial dilutions of RSV604.
-
Incubation: Incubate the plates for a period that allows for significant viral antigen expression (e.g., 3 days).
-
Cell Fixation and Permeabilization: Aspirate the medium, and fix the cells with a suitable fixative. Permeabilize the cell membranes to allow antibody access to intracellular viral antigens.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.
-
Primary Antibody Incubation: Add the primary antibody specific for an RSV antigen and incubate to allow binding.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Substrate Addition and Color Development: Add the TMB substrate. HRP will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
EC50 Determination: The absorbance is proportional to the amount of viral antigen. Calculate the percent inhibition of antigen production for each compound concentration relative to the virus-only control. Determine the EC50 from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (RSV604) and an analyte (RSV N protein).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant RSV Nucleocapsid (N) protein
-
RSV604
-
Immobilization and running buffers
-
Regeneration solution
Protocol:
-
Protein Immobilization: Immobilize the recombinant RSV N protein onto the surface of the sensor chip using standard amine coupling chemistry or other suitable methods.
-
Ligand Injection: Prepare a series of concentrations of RSV604 in the running buffer. Inject these solutions sequentially over the sensor chip surface containing the immobilized N protein.
-
Association and Dissociation Monitoring: The SPR instrument measures the change in the refractive index at the sensor surface in real-time as RSV604 binds to (association phase) and dissociates from (dissociation phase) the N protein. This is recorded as a sensorgram.
-
Regeneration: After each cycle, inject a regeneration solution to remove all bound RSV604 from the N protein, preparing the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams using the instrument's software. By fitting the association and dissociation curves to kinetic models, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined. The Kd value represents the affinity of RSV604 for the N protein.
Visualizing the Mechanism and Workflow
To better understand the context of RSV604's action and the process of its characterization, the following diagrams are provided.
Caption: RSV Replication Cycle and the Mechanism of Action of RSV604.
Caption: Experimental Workflow for the Discovery and Characterization of RSV604.
Conclusion
RSV604 is a potent, stereospecific inhibitor of RSV replication that targets the viral nucleocapsid protein. The comprehensive pharmacological data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel antiviral strategies against RSV. The well-defined mechanism of action and the robust in vitro activity profile of RSV604 underscore the potential of targeting the RSV N protein for therapeutic intervention. Further investigation into the structure-activity relationships of this and related chemical series may lead to the development of even more potent and effective anti-RSV agents.
References
The R Enantiomer of RSV604: A Technical Guide to its Use as a Negative Control in Respiratory Syncytial Virus Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical area of research. RSV604, the S-enantiomer of a novel benzodiazepine compound, has been identified as a potent inhibitor of RSV replication.[1][2] Its mechanism of action involves targeting the viral nucleocapsid (N) protein, which is essential for viral genome encapsidation, transcription, and replication.[1][3][4] In the rigorous process of drug discovery and validation, the use of appropriate controls is paramount to ensure the specificity of the observed antiviral effects. The R-enantiomer of RSV604, being stereochemically distinct from the active S-enantiomer, serves as an ideal negative control in RSV assays. This technical guide provides an in-depth overview of the use of the RSV604 R-enantiomer, including its comparative activity, relevant experimental protocols, and the underlying scientific principles.
The Role of Chirality in Antiviral Activity
Chirality, or the "handedness" of a molecule, can have profound implications in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is because biological targets, such as viral proteins and host cell receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. In the case of RSV604, the antiviral activity is primarily associated with the S-enantiomer.[1][2] The R-enantiomer is reported to be consistently less active, making it a suitable negative control to demonstrate that the observed antiviral effects of the S-enantiomer are specific and not due to non-specific compound effects.[5]
Quantitative Data: Comparative Antiviral Activity of RSV604 Enantiomers
The following table summarizes the quantitative data available for the antiviral activity of the active S-enantiomer (RSV604) against various RSV strains in different cell lines and assay formats. While specific EC50 values for the R-enantiomer are not widely published, it is consistently reported to have significantly lower or no activity.
| Compound | Virus Strain(s) | Cell Line | Assay Type | EC50 (µM) | Reference |
| RSV604 (S-enantiomer) | 40 clinical isolates (A and B subtypes) | HEp-2 | Plaque Reduction Assay | 0.8 ± 0.2 | [1] |
| RSV604 (S-enantiomer) | RSV A2, Long, B, RSS | HEp-2 | Plaque Reduction Assay | 0.5 - 0.9 | [1][6] |
| RSV604 (S-enantiomer) | RSV A2 | HeLa | ELISA | ~2 | [3] |
| RSV604 (S-enantiomer) | Bovine RSV | HEp-2 | Plaque Reduction Assay | 0.3 | [1] |
| RSV604 (R-enantiomer) | RSV | - | - | Consistently less active | [5][7] |
Experimental Protocols
To validate the use of the RSV604 R-enantiomer as a negative control, it should be tested in parallel with the active S-enantiomer in various RSV assays. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is a gold-standard method for quantifying infectious virus and assessing the efficacy of antiviral compounds.
a. Materials:
-
HEp-2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
RSV stock (e.g., A2 strain)
-
RSV604 S-enantiomer and R-enantiomer stock solutions (in DMSO)
-
Methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
b. Protocol:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the RSV604 S- and R-enantiomers in infection medium (EMEM with 2% FBS).
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the viral inoculum and overlay the cells with methylcellulose medium containing the respective compound concentrations.
-
Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50) for each compound.
RSV ELISA (Enzyme-Linked Immunosorbent Assay)
This assay measures the inhibition of viral antigen expression.
a. Materials:
-
HEp-2 cells
-
96-well plates
-
RSV stock
-
RSV604 S-enantiomer and R-enantiomer stock solutions
-
Primary antibody against an RSV protein (e.g., F protein)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1N H2SO4)
-
Plate reader
b. Protocol:
-
Seed HEp-2 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the RSV604 S- and R-enantiomers.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 in the presence of the compound dilutions.
-
Incubate for 48-72 hours at 37°C.
-
Fix the cells with a suitable fixative (e.g., 80% acetone).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the EC50 based on the reduction in absorbance.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method quantifies the effect of the compounds on viral RNA replication.
a. Materials:
-
Infected cell lysates
-
RNA extraction kit
-
Reverse transcriptase
-
Primers and probe specific for an RSV gene (e.g., N gene)
-
qPCR master mix
-
Real-time PCR instrument
b. Protocol:
-
Infect HEp-2 cells with RSV in the presence of serial dilutions of the RSV604 S- and R-enantiomers as described for the ELISA.
-
At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the qPCR reaction with primers, probe, and master mix.
-
Run the qPCR and determine the cycle threshold (Ct) values.
-
Calculate the fold change in viral RNA levels relative to the untreated control to determine the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RSV life cycle, the mechanism of action of RSV604, and a typical experimental workflow for evaluating the enantiomers.
Conclusion
The R-enantiomer of RSV604 serves as an essential negative control in the preclinical evaluation of the active S-enantiomer as a potential anti-RSV therapeutic. Its structural similarity but functional inactivity allows researchers to confidently attribute the observed antiviral effects to the specific molecular interactions of the S-enantiomer with the RSV N protein. The use of this negative control, in conjunction with the detailed experimental protocols outlined in this guide, is critical for generating robust and reliable data in the development of novel RSV inhibitors. This rigorous approach ensures that only the most promising and specific drug candidates advance through the development pipeline.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for RSV604 R Enantiomer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSV604 is a novel benzodiazepinone inhibitor of Respiratory Syncytial Virus (RSV) replication.[1][2][3] The antiviral activity of the racemic compound has been primarily attributed to the (S)-enantiomer, which targets the viral nucleocapsid (N) protein, a critical component for viral RNA synthesis and replication.[1][4] The (S)-enantiomer, hereafter referred to as RSV604, has been shown to inhibit viral RNA synthesis and the infectivity of progeny virions in a cell-line-dependent manner.[4][5] The (R)-enantiomer of RSV604 is known to be significantly less active against RSV.[2][6]
These application notes provide detailed protocols for the evaluation of the RSV604 R enantiomer in cell culture-based assays, primarily focusing on determining its antiviral potency and cytotoxicity. While specific protocols for the R enantiomer are not extensively published, the methodologies presented here are adapted from established protocols for RSV604 and other antiviral compounds.
Data Presentation
Table 1: In Vitro Activity of RSV604 Enantiomers against Respiratory Syncytial Virus (RSV)
| Compound | Target | Cell Line | Assay Type | Endpoint | Value (µM) |
| RSV604 (S)-enantiomer | Nucleocapsid (N) Protein | HEp-2 | Plaque Reduction | EC50 | 0.5 - 0.9 |
| HEp-2 | XTT (cell death) | EC50 | 0.86[3] | ||
| HEp-2 | Cell ELISA (antigen) | EC50 | 1.7[3] | ||
| HeLa | RSV ELISA | EC50 | ~2[7] | ||
| RSV604 (R)-enantiomer | Nucleocapsid (N) Protein | HEp-2 | XTT (cell death) | IC50 | 27.8[6] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For antiviral assays, these terms are often used interchangeably.
Signaling Pathway and Mechanism of Action
The primary target of RSV604 is the RSV nucleocapsid (N) protein.[1] The N protein is essential for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is the template for viral RNA synthesis by the viral RNA-dependent RNA polymerase.[4] By binding to the N protein, RSV604 is thought to interfere with its function, leading to a downstream inhibition of viral RNA replication and a reduction in the infectivity of newly produced virus particles.[4][5]
Caption: Proposed mechanism of action for the RSV604 R enantiomer.
Experimental Protocols
General Cell Culture and Virus Propagation
Cell Lines:
-
HEp-2 (Human epidermoid carcinoma): A commonly used cell line for RSV propagation and antiviral assays.
-
HeLa (Human cervical adenocarcinoma): Also susceptible to RSV infection and used in mechanism-of-action studies.
Culture Conditions:
-
Maintain cells in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Virus Strains:
-
RSV A2 or other laboratory-adapted strains.
-
Clinical isolates of RSV A or B subtypes.
Virus Propagation:
-
Grow HEp-2 cells to 80-90% confluency in T-150 flasks.
-
Wash the cell monolayer with serum-free medium.
-
Infect the cells with a low multiplicity of infection (MOI) of RSV (e.g., 0.01-0.1).
-
Adsorb the virus for 1-2 hours at 37°C.
-
Add fresh medium containing 2% FBS and incubate at 37°C.
-
Monitor for cytopathic effect (CPE), typically the formation of syncytia.
-
Harvest the virus when 70-80% of the cell monolayer shows CPE (usually 3-5 days post-infection).
-
Scrape the cells into the medium, freeze-thaw the suspension three times, and centrifuge to pellet cell debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
-
Determine the virus titer using a plaque assay or TCID50 assay.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Caption: Workflow for the plaque reduction assay.
Materials:
-
HEp-2 cells
-
RSV stock of known titer
-
RSV604 R enantiomer stock solution (e.g., in DMSO)
-
Growth medium and serum-free medium
-
Methylcellulose overlay (e.g., 1% methylcellulose in 2X EMEM with 4% FBS)
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the RSV604 R enantiomer in serum-free medium. Due to its lower potency, a higher concentration range should be tested (e.g., 1 µM to 100 µM).
-
Dilute the RSV stock to yield approximately 100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cell monolayers and wash with serum-free medium.
-
Infect the cells with the diluted virus and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
During adsorption, mix the compound dilutions with the methylcellulose overlay.
-
After adsorption, remove the viral inoculum and add 2 mL of the compound-containing overlay to each well.
-
Incubate the plates at 37°C for 3-5 days.
-
Aspirate the overlay and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with 0.5% crystal violet for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (XTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of the compound.
Materials:
-
HEp-2 cells
-
RSV604 R enantiomer stock solution
-
Growth medium
-
XTT labeling reagent and electron-coupling reagent
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C.
-
Prepare serial dilutions of the RSV604 R enantiomer in growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control wells (medium only) and solvent control wells (highest concentration of DMSO used).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the cell control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Selectivity Index (SI): The SI is a measure of the compound's therapeutic window and is calculated as: SI = CC50 / EC50 A higher SI value indicates a more promising safety profile for the antiviral compound.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of the RSV604 R enantiomer. Given its reported lower potency compared to the S enantiomer, researchers should anticipate the need for higher compound concentrations to observe significant antiviral effects.[2][6] Careful execution of these assays, including appropriate controls, will enable the accurate determination of the antiviral activity and cytotoxicity of the RSV604 R enantiomer, contributing to a more comprehensive understanding of its potential as a research tool or therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RSV604 in the Study of Respiratory Syncytial Virus Subtypes A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in young children and older adults. The virus is classified into two major antigenic subtypes, A and B, which often co-circulate during seasonal epidemics. Understanding the differential responses of these subtypes to antiviral agents is crucial for the development of effective therapeutics.
RSV604 is a novel small-molecule inhibitor belonging to the benzodiazepine class that has demonstrated potent antiviral activity against RSV.[1][2] It targets the highly conserved viral nucleocapsid (N) protein, which is essential for viral replication and transcription.[3][4] This document provides detailed application notes and protocols for the use of RSV604, with a specific focus on its utility in comparative studies of RSV A and B subtypes.
A critical point of clarification is the stereochemistry of RSV604. The antiviral activity of this compound resides in its (S)-enantiomer.[1] The (R)-enantiomer of RSV604 serves as an inactive control in experiments and is therefore a useful tool for confirming the specific antiviral effects of the (S)-enantiomer and ruling out off-target or non-specific effects.[5] These application notes will focus on the active (S)-enantiomer, hereafter referred to as RSV604, and will describe the use of the (R)-enantiomer as a negative control.
Mechanism of Action of RSV604
RSV604 inhibits RSV replication by directly binding to the viral nucleocapsid (N) protein.[6][7] The N protein plays a critical role in encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the template for viral RNA synthesis. By targeting the N protein, RSV604 disrupts two key processes in the viral life cycle in a cell-line-dependent manner:
-
Inhibition of Viral RNA Synthesis: In susceptible cell lines like HeLa cells, RSV604 has been shown to block the synthesis of viral RNA.[8]
-
Reduction of Virion Infectivity: RSV604 also impairs the infectivity of newly released virus particles.[8]
Resistance to RSV604 has been mapped to mutations in the N protein, further confirming it as the direct target.[3]
Application in RSV A vs. B Subtype Studies
A significant advantage of RSV604 in RSV research is its equipotent activity against both A and B subtypes.[1][2][3] This makes it an excellent tool for studies aiming to:
-
Investigate fundamental differences in the replication cycles of RSV A and B.
-
Explore the potential for subtype-specific host-cell responses to infection in the presence of a broadly active inhibitor.
-
Evaluate the efficacy of combination therapies against both subtypes.
-
Serve as a positive control in the screening of new antiviral compounds targeting either or both subtypes.
Data Presentation: In Vitro Efficacy of RSV604
The following tables summarize the quantitative data on the in vitro antiviral activity of RSV604 against various laboratory strains and clinical isolates of RSV A and B subtypes.
Table 1: Antiviral Activity of RSV604 Against Laboratory Strains of RSV
| Virus Strain (Subtype) | Cell Line | Assay Type | EC50 (µM) | Reference |
| RSS (A) | HEp-2 | Plaque Reduction | 0.5 - 0.9 | [7] |
| Long (A) | HEp-2 | Plaque Reduction | 0.5 - 0.9 | [7] |
| A2 (A) | HEp-2 | Plaque Reduction | 0.5 - 0.9 | [7] |
| B | HEp-2 | Plaque Reduction | 0.5 - 0.9 | [7] |
| A2 (A) | HeLa | ELISA | ~2 | [8] |
| A2 (A) | HEp-2 | ELISA | ~2 | [8] |
| A2 (A) | BHK-21 | ELISA | Minimal Activity | [8] |
Table 2: Antiviral Activity of RSV604 Against Clinical Isolates of RSV
| Subtype | Number of Isolates | Assay Type | Mean EC50 (µM) ± SD | Reference |
| A and B | 40 | Plaque Reduction | 0.8 ± 0.2 | [3] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity by Plaque Reduction Assay
This protocol is used to determine the concentration of RSV604 that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
HEp-2 cells (or other permissive cell line)
-
RSV A and B subtype stocks
-
RSV604 (S-enantiomer) and RSV604 (R-enantiomer, as a negative control)
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of RSV604 (S-enantiomer) and the R-enantiomer in culture medium.
-
Pre-incubate the cells with the diluted compounds for 2 hours at 37°C.
-
Infect the cells with RSV A or B subtype at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Overlay the cells with methylcellulose medium containing the corresponding concentrations of the compounds.
-
Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration.
Protocol 2: Determination of Viral RNA Synthesis by qRT-PCR
This protocol measures the effect of RSV604 on the intracellular accumulation of viral RNA.
Materials:
-
HeLa cells (or other susceptible cell line)
-
RSV A or B subtype stock
-
RSV604 (S-enantiomer) and RSV604 (R-enantiomer)
-
RNA extraction kit
-
qRT-PCR master mix and primers/probe specific for a conserved region of the RSV genome (e.g., the N gene).
Procedure:
-
Seed HeLa cells in 12-well plates and grow to 80-90% confluency.
-
Infect the cells with RSV A or B subtype at an MOI of 0.1 in the presence of a fixed concentration of RSV604 (e.g., 1x EC90) or the R-enantiomer.
-
At various time points post-infection (e.g., 0, 24, 48, 72 hours), harvest the cells.
-
Extract total RNA from the cells using a commercial kit.
-
Perform qRT-PCR to quantify the levels of RSV RNA. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).
-
Compare the viral RNA levels in RSV604-treated cells to those in untreated and R-enantiomer-treated controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of RSV604 on the RSV replication cycle.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. RSV604 (R enantiomer) | TargetMol [targetmol.com]
- 6. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Studies of RSV604
A Novel Benzodiazepine Inhibitor of Respiratory Syncytial Virus Replication
Introduction
RSV604 is a novel benzodiazepine compound that has demonstrated potent in vitro activity against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections globally. It is crucial to note that extensive research has identified the S enantiomer of this compound as the biologically active agent responsible for its antiviral effects.[1][2] In contrast, there is a lack of published in vitro studies specifically investigating the R enantiomer of RSV604. Therefore, these application notes and protocols are based on the extensive data available for the S enantiomer, hereafter referred to as RSV604.
RSV604 represents a first-in-class RSV inhibitor that targets the viral nucleocapsid (N) protein, a highly conserved and essential component of the viral replication machinery.[1][3] This unique mechanism of action distinguishes it from other anti-RSV agents like fusion inhibitors.[1] These notes provide a comprehensive overview of the in vitro applications of RSV604, including its antiviral activity, mechanism of action, and detailed protocols for key experimental assays.
Antiviral Activity of RSV604
RSV604 exhibits potent and broad-spectrum antiviral activity against various strains of RSV in vitro. It is equally effective against both RSV A and B subtypes, as well as a wide range of clinical isolates.[1][3] The compound's efficacy has been demonstrated in multiple cell-based assays, as summarized in the table below.
Table 1: In Vitro Antiviral Activity of RSV604 (S Enantiomer)
| Assay Type | Cell Line | RSV Strain(s) | EC50 (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) | Reference |
| Plaque Reduction Assay | HEp-2 | A2, Long | 0.5 - 0.9 | > 50 | > 58 | [1] |
| XTT Assay | HEp-2 | A2 | 0.8 ± 0.2 | > 50 | > 62.5 | [1] |
| Cell ELISA | HEp-2 | A2 | 0.6 ± 0.1 | > 50 | > 83.3 | [1] |
| Plaque Reduction Assay | Various | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 | Not Reported | Not Reported | [1] |
Mechanism of Action
The antiviral activity of RSV604 is attributed to its interaction with the RSV nucleocapsid (N) protein.[1][4] The N protein plays a critical role in encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is essential for viral transcription and replication.
Signaling Pathway of RSV Replication and Inhibition by RSV604
Caption: Proposed mechanism of action of RSV604, targeting the RSV N protein to inhibit viral replication.
Time-of-addition studies have shown that RSV604 is effective even when added up to 6 hours post-infection, indicating that it acts at a stage after viral entry and fusion.[1] This is consistent with its proposed mechanism of targeting the N protein, thereby disrupting viral RNA synthesis.[1][4]
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the antiviral activity of RSV604 are provided below.
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
HEp-2 cells
-
RSV (e.g., A2 or Long strain)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
RSV604 (S enantiomer)
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of RSV604 in DMEM.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Compound Addition: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of RSV604 or a vehicle control.
-
Overlay: After a further 2 hours, remove the compound-containing medium and overlay the cells with methylcellulose medium containing the respective concentrations of RSV604.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.
-
Staining and Counting: Fix the cells with formaldehyde, stain with crystal violet, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control and determine the EC50 value by non-linear regression analysis.
Workflow for Plaque Reduction Assay
Caption: Step-by-step workflow for the RSV plaque reduction assay.
Protocol 2: XTT Assay for Cell Viability and Antiviral Activity
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of cells and can be used to assess both the cytotoxicity of a compound and its ability to protect cells from virus-induced cytopathic effect (CPE).
Materials:
-
HEp-2 cells
-
RSV
-
DMEM with 2% FBS
-
RSV604
-
XTT labeling mixture
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of RSV604 to the wells, followed by infection with RSV. Include cell-only controls, virus-only controls, and compound-only controls.
-
Incubation: Incubate the plates at 37°C until 80-90% CPE is observed in the virus-only control wells (typically 4-5 days).
-
XTT Addition: Add the XTT labeling mixture to each well and incubate for 4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Antiviral Activity (EC50): Calculate the percentage of protection from CPE for each compound concentration and determine the EC50.
-
Cytotoxicity (CC50): Determine the compound concentration that reduces cell viability by 50% in the uninfected, compound-treated wells.
-
Protocol 3: Cell-Based ELISA
This assay quantifies the amount of viral antigen produced in infected cells and is a high-throughput method to screen for antiviral compounds.
Materials:
-
HEp-2 cells
-
RSV
-
DMEM
-
RSV604
-
Primary antibody against an RSV protein (e.g., F protein)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
-
Microplate reader
Procedure:
-
Infection and Treatment: Seed HEp-2 cells in 96-well plates, infect with RSV, and treat with serial dilutions of RSV604.
-
Incubation: Incubate for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Antibody Incubation: Block non-specific binding and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of viral antigen expression and determine the EC50.
Resistance Studies
In vitro resistance selection studies have been instrumental in elucidating the mechanism of action of RSV604. RSV strains resistant to RSV604 were generated by passaging the virus in the presence of increasing concentrations of the compound.[1] Sequencing of the resistant viruses revealed mutations in the gene encoding the N protein, providing strong evidence that the N protein is the direct target of RSV604.[1]
Conclusion
RSV604 (S enantiomer) is a potent inhibitor of RSV replication in vitro, with a novel mechanism of action targeting the viral N protein. The protocols outlined in these application notes provide a framework for the in vitro evaluation of RSV604 and other potential anti-RSV compounds. It is important to reiterate that the antiviral activity described is associated with the S enantiomer, and further research would be required to determine the activity, if any, of the R enantiomer.
References
Application Notes and Protocols for Studying RSV Nucleocapsid Protein Function Using the RSV604 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV nucleocapsid (N) protein is a critical component of the viral replication machinery, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein complex, which serves as the template for viral transcription and replication.[1][2][3] This makes the N protein a prime target for antiviral drug development.[1][2][3]
RSV604 is a novel benzodiazepine compound identified as a potent inhibitor of RSV replication.[1][4][5] Mechanistic studies, including the mapping of resistance mutations, have confirmed that RSV604 targets the viral nucleocapsid (N) protein.[1] It is important to note that the antiviral activity of RSV604 is primarily attributed to its S enantiomer .[1][6] The R enantiomer has been consistently reported to be less active against RSV.[6] Therefore, for studies aiming to inhibit RSV N protein function, the S enantiomer is the compound of choice. The R enantiomer may serve as a useful negative control in experiments to demonstrate the stereospecificity of the antiviral effect.
These application notes provide detailed protocols for utilizing the enantiomers of RSV604 to study the function of the RSV nucleocapsid protein, including methods for assessing antiviral activity and direct binding to the N protein.
Data Presentation
Table 1: In Vitro Antiviral Activity of RSV604 (S enantiomer)
| Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (µM) | Therapeutic Ratio (CC₅₀/EC₅₀) | Reference |
| Plaque Reduction Assay | HEp-2 | Laboratory Strains | 0.5 - 0.9 | >58 | [1] |
| Plaque Reduction Assay | HEp-2 | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 | Not Reported | [1] |
| XTT Assay | HEp-2 | Laboratory Strains | ~0.7 | >71 | [1] |
| Cell-based ELISA | HEp-2 | Laboratory Strains | ~0.8 | >62 | [1] |
| RSV Infection Assay | HeLa | RSV A2 | ~2 | Not Reported | [2] |
| RSV Infection Assay | HEp-2 | RSV A2 | ~2 | Not Reported | [2] |
| Human Airway Epithelial (HAE) model | Primary cells | Not Specified | ~1.0 | >20 (compared to ribavirin) | [1] |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. The therapeutic ratio is a measure of the compound's selectivity for antiviral activity over cellular toxicity.
Table 2: Binding Affinity of RSV604 to RSV Nucleocapsid (N) Protein
| Assay Type | Protein Construct | Ligand | Kd (µM) | Reference |
| Surface Plasmon Resonance (SPR) | Recombinant RSV N (amino acids 13-391) | RSV604 | 1.6 ± 0.4 | [2] |
| Surface Plasmon Resonance (SPR) | Recombinant RSV N (L139I mutant) | RSV604 | 1.34 ± 0.04 | [2] |
| Surface Plasmon Resonance (SPR) | Recombinant RSV N (I129L/L139I double mutant) | RSV604 | 1.34 ± 0.04 | [2] |
Kd (dissociation constant) is a measure of the binding affinity between the ligand (RSV604) and the protein (RSV N). A lower Kd value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using Plaque Reduction Assay
This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
RSV stock (e.g., RSV A2 strain)
-
RSV604 S and R enantiomers
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.[7]
-
Compound Preparation: Prepare serial dilutions of the RSV604 S and R enantiomers in growth medium.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.[8]
-
Compound Addition: Immediately after infection, remove the viral inoculum and add the prepared dilutions of the compounds to the respective wells. Include a "no drug" control.
-
Overlay: After a 1-2 hour adsorption period, remove the compound-containing medium and overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.[7]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5 days, or until plaques are visible.[9]
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.[10]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assessment using XTT Assay
This protocol measures the metabolic activity of cells to assess the cytotoxicity of the antiviral compounds (CC₅₀).
Materials:
-
HEp-2 cells
-
Complete growth medium
-
RSV604 S and R enantiomers
-
XTT assay kit (containing XTT reagent and activation reagent)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁵ cells per well in 100 µL of medium.
-
Compound Addition: Add serial dilutions of the RSV604 S and R enantiomers to the wells. Include a "cells only" control and a "medium only" blank.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[11][12]
-
XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[12]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the "cells only" control. The CC₅₀ value is the concentration that reduces cell viability by 50%.
Protocol 3: RSV Antigen Detection by Cell-Based ELISA
This protocol quantifies the amount of viral antigen produced in infected cells to determine the antiviral activity of the compounds.
Materials:
-
HEp-2 cells
-
Complete growth medium
-
RSV stock
-
RSV604 S and R enantiomers
-
Primary antibody against an RSV protein (e.g., anti-F protein monoclonal antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates and infect with RSV as described in the Plaque Reduction Assay protocol.
-
Compound Treatment: Add serial dilutions of the RSV604 enantiomers to the infected cells and incubate for 3 days.[2]
-
Cell Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Primary Antibody Incubation: Block non-specific binding sites and then incubate the cells with the primary antibody against the RSV protein.
-
Secondary Antibody Incubation: Wash the cells and add the HRP-conjugated secondary antibody.
-
Substrate Addition: After washing, add the TMB substrate and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of viral antigen production for each compound concentration. Determine the EC₅₀ value from the dose-response curve.
Protocol 4: Expression and Purification of RSV Nucleocapsid (N) Protein
This protocol describes the expression of recombinant RSV N protein in E. coli for use in binding assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the RSV N gene (a construct with an N-terminal truncation may improve solubility)[2]
-
LB medium
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)
-
Size-exclusion chromatography column
Procedure:
-
Transformation: Transform the E. coli expression strain with the RSV N expression vector.
-
Cell Culture: Grow the transformed cells in LB medium at 37°C until the OD₆₀₀ reaches 0.6.[13]
-
Induction: Induce protein expression by adding IPTG (e.g., 0.25-0.5 mM) and continue to grow the culture overnight at a lower temperature (e.g., 16-30°C).[13][14]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication.[14]
-
Purification:
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA). Wash the column and elute the N protein with an appropriate elution buffer (e.g., containing imidazole).[14]
-
Size-Exclusion Chromatography: Further purify the N protein using a size-exclusion chromatography column to separate monomers from aggregates.[14]
-
-
Protein Characterization: Verify the purity and identity of the protein by SDS-PAGE and Western blotting.
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol measures the direct binding of RSV604 to the purified RSV N protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., NTA sensor chip for His-tagged protein)
-
Purified recombinant RSV N protein
-
RSV604 S and R enantiomers
-
Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 50 µM EDTA, 1 mM TCEP, 0.005% Tween 20)[2]
Procedure:
-
Protein Immobilization: Immobilize the His-tagged RSV N protein onto the NTA sensor chip via nickel capture chemistry.[2]
-
Ligand Injection: Prepare a series of dilutions of the RSV604 enantiomers in running buffer. Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Analyze the sensorgrams using the instrument's evaluation software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]
Visualization
Caption: Workflow for assessing the antiviral activity and cytotoxicity of RSV604 enantiomers.
Caption: Workflow for recombinant RSV N protein purification and binding affinity analysis with RSV604.
Caption: Proposed mechanism of action of the RSV604 S enantiomer.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]
- 9. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. Generation and Assembly of Virus-Specific Nucleocapsids of the Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization and preliminary X-ray analysis of the human respiratory syncytial virus nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RSV604 R Enantiomer in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the R enantiomer of RSV604 in drug resistance studies against Respiratory Syncytial Virus (RSV). The protocols outlined below are intended to assist researchers in characterizing the antiviral activity of RSV604, selecting for resistant viral variants, and identifying the genetic basis of resistance. The RSV604 R enantiomer serves as a critical negative control in these experiments due to its significantly lower antiviral activity compared to the active S enantiomer (RSV604).
Introduction to RSV604 and its Enantiomers
RSV604 is a novel, potent, and non-fusion inhibitor of RSV replication that targets the viral nucleocapsid (N) protein.[1][2] This mechanism of action is distinct from many other anti-RSV compounds in development. The antiviral activity of this chemical series resides almost exclusively in the S enantiomer.[3] The R enantiomer of RSV604 is substantially less active, making it an ideal negative control for in vitro and cell-based assays to ensure that the observed antiviral effects are specific to the S enantiomer and not due to off-target or non-specific effects of the chemical scaffold. One vendor reports an IC50 of 27.8 μM for a related R-enantiomer compound (17c) against RSV in HEp-2 cells, highlighting its reduced potency.[4]
The N protein is a crucial component of the RSV replication machinery, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex.[5][6] This complex serves as the template for viral transcription and replication. RSV604 is believed to inhibit RSV replication by interfering with the function of the N protein, although the precise mechanism is still under investigation.[1][7][8][9] Resistance to RSV604 has been mapped to mutations within the N gene.[2]
Data Presentation
The following tables summarize the quantitative data relevant to the use of RSV604 and its R enantiomer in drug resistance studies.
Table 1: In Vitro Antiviral Activity of RSV604 Enantiomers and Resistant Mutants against RSV
| Compound/Virus | Target | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| RSV604 (S enantiomer) | Wild-Type RSV (A2) | HEp-2 | Plaque Reduction | 0.5 - 0.9[3] | >50 | >55 |
| RSV604 R enantiomer | Wild-Type RSV (A2) | HEp-2 | Plaque Reduction | >25 (est.)* | >50 | <2 |
| RSV604-Resistant Mutant 1 (e.g., N protein mutation) | RSV604 | HEp-2 | Plaque Reduction | 10 - 20 | >50 | >2.5 |
| RSV604-Resistant Mutant 2 (e.g., different N protein mutation) | RSV604 | HEp-2 | Plaque Reduction | >20 | >50 | <2.5 |
Signaling Pathways and Experimental Workflows
RSV Nucleocapsid (N) Protein Role in Replication
The following diagram illustrates the central role of the N protein in the RSV replication cycle, which is the target of RSV604.
References
- 1. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleocapsid proteins: roles beyond viral RNA packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of RSV604 Enantiomers in Respiratory Syncytial Virus Inhibition
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1][2] RSV604 is a novel benzodiazepine compound that has demonstrated potent submicromolar activity against both A and B subtypes of RSV.[1][3][4] Its mechanism of action involves the inhibition of the viral nucleocapsid (N) protein, which is essential for viral replication and transcription.[1][2][5] Early studies have indicated that the antiviral activity of the racemic mixture of RSV604 is primarily attributed to the (S)-enantiomer.[6]
These application notes provide a detailed experimental framework for the direct comparison of the (S)- and (R)-enantiomers of RSV604. The protocols outlined below will enable researchers to meticulously evaluate and quantify the differential antiviral efficacy, cytotoxicity, and mechanism of action of each enantiomer. This comparative analysis is crucial for confirming the stereospecificity of the antiviral activity and guiding further drug development efforts.
Experimental Design Overview
The experimental design is structured to provide a comprehensive comparison of the (S)-RSV604 and (R)-RSV604 enantiomers. The core experiments will determine the 50% effective concentration (EC50) against RSV, the 50% cytotoxic concentration (CC50) in host cells, and subsequently the selectivity index (SI). Further mechanistic studies will confirm the targeting of the RSV N protein and its impact on viral RNA synthesis.
Figure 1: Experimental workflow for the comparative analysis of RSV604 enantiomers.
Materials and Reagents
-
Cell Lines: HEp-2 or HeLa cells (human epithelial cells susceptible to RSV infection)
-
Virus: RSV strain A2 or B
-
Compounds: (S)-RSV604 and (R)-RSV604
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Antiviral Assay: Crystal Violet solution, Formaldehyde
-
Reagents for Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Reagents for qRT-PCR: RNA extraction kit, reverse transcriptase, qPCR master mix, RSV-specific primers and probe
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction or CPE Inhibition)
This protocol determines the concentration of each enantiomer required to inhibit RSV-induced cytopathic effect (CPE) or plaque formation by 50% (EC50).
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of (S)-RSV604 and (R)-RSV604 in DMEM.
-
Infection: Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 in the presence of the diluted compounds. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates for 3-5 days at 37°C until CPE is observed in approximately 90% of the virus control wells.
-
Staining: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Quantification: Elute the stain and measure the optical density at 570 nm.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration using a non-linear regression model.
Protocol 2: Cytotoxicity Assay
This protocol measures the effect of the enantiomers on the viability of uninfected host cells to determine the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate as described in Protocol 1.
-
Compound Addition: Add serial dilutions of (S)-RSV604 and (R)-RSV604 to the wells containing uninfected cells.
-
Incubation: Incubate for the same duration as the antiviral assay (3-5 days).
-
Viability Measurement: Use the CellTiter-Glo® assay to measure cell viability by quantifying ATP levels, which correspond to the number of metabolically active cells.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Mechanism of Action - Viral RNA Quantification by qRT-PCR
This protocol assesses the impact of the enantiomers on viral RNA synthesis.
-
Cell Seeding and Infection: Seed HEp-2 cells in 24-well plates. Infect the cells with RSV (MOI of 0.1) in the presence of the EC90 concentration of each enantiomer.
-
RNA Extraction: At various time points post-infection (e.g., 24, 48, 72 hours), extract total RNA from the cells.
-
qRT-PCR: Perform a two-step qRT-PCR to quantify the levels of a specific RSV gene (e.g., N gene).
-
Data Analysis: Normalize the viral RNA levels to a housekeeping gene and compare the levels in treated versus untreated cells.
Figure 2: Simplified signaling pathway of RSV replication and the inhibitory action of (S)-RSV604.
Data Presentation
The quantitative data from the described experiments should be summarized in the following tables for a clear and direct comparison of the RSV604 enantiomers.
Table 1: Antiviral Activity and Cytotoxicity of RSV604 Enantiomers
| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| (S)-RSV604 | |||
| (R)-RSV604 | |||
| Ribavirin (Control) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Inhibition of RSV RNA Synthesis by RSV604 Enantiomers
| Compound (at EC90) | Relative RSV N Gene Expression (Fold Change vs. Untreated) |
| 24 hours post-infection | |
| (S)-RSV604 | |
| (R)-RSV604 | |
| 48 hours post-infection | |
| (S)-RSV604 | |
| (R)-RSV604 | |
| 72 hours post-infection | |
| (S)-RSV604 | |
| (R)-RSV604 |
Data should be presented as mean ± standard deviation.
Expected Outcomes
Based on existing literature, it is expected that (S)-RSV604 will exhibit significantly more potent antiviral activity (a lower EC50 value) compared to (R)-RSV604.[6] The cytotoxicity of both enantiomers is anticipated to be low, resulting in a high selectivity index for the (S)-enantiomer. The qRT-PCR results are expected to show a marked reduction in viral RNA synthesis in cells treated with (S)-RSV604, consistent with its mechanism of action as an N protein inhibitor.[5] This comprehensive comparison will provide robust evidence for the stereospecificity of RSV604's antiviral effect.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of RSV604 R Enantiomer against Respiratory Syncytial Virus (RSV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The development of effective antiviral therapies is a critical unmet medical need. RSV604 is a novel benzodiazepine compound that has demonstrated potent anti-RSV activity by targeting the viral nucleocapsid (N) protein, which is essential for viral replication and transcription.[1][2] The antiviral activity of RSV604 is primarily attributed to its S enantiomer.[1] This document provides a detailed protocol for a plaque reduction assay to evaluate the antiviral efficacy of the R enantiomer of RSV604. While the R enantiomer is reported to be less active, this protocol will enable researchers to quantify its inhibitory potential.[3]
Principle of the Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[4] In this assay, a confluent monolayer of susceptible cells is infected with a known amount of RSV. The infected cells are then overlaid with a semi-solid medium, which restricts the spread of progeny virus to adjacent cells. This results in the formation of localized areas of infected and dead cells, known as plaques. By treating the infected cells with varying concentrations of an antiviral agent, the reduction in the number or size of plaques compared to an untreated control can be quantified to determine the compound's inhibitory activity.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of RSV604 Enantiomers
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) | Cell Line |
| RSV604 (S enantiomer) | Nucleocapsid (N) Protein | 0.5 - 0.9[1][5] | > 50[5] | > 58[1] | HEp-2 |
| RSV604 R enantiomer | Nucleocapsid (N) Protein | To be determined | To be determined | To be determined | HEp-2 |
| Ribavirin (Control) | Viral RNA Polymerase | ~10-20 | >100 | >5-10 | HEp-2 |
EC₅₀ (Half-maximal effective concentration) is the concentration of the drug that inhibits plaque formation by 50%. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Table 2: Example Plaque Reduction Data for RSV604 R Enantiomer
| Concentration of RSV604 R Enantiomer (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 120 | 8 | 0 |
| 1 | 115 | 10 | 4.2 |
| 10 | 98 | 7 | 18.3 |
| 50 | 65 | 5 | 45.8 |
| 100 | 32 | 4 | 73.3 |
| 200 | 15 | 3 | 87.5 |
| 0 (Cell Control) | 0 | 0 | 100 |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEp-2 cells (ATCC® CCL-23™) or Vero E6 cells.[6][7]
-
Virus: Respiratory Syncytial Virus (RSV) strain A2 or a clinical isolate.[5]
-
Compound: RSV604 R enantiomer, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Infection Medium: Cell culture medium with 2% FBS.
-
Overlay Medium: 1.5% Methylcellulose in infection medium.
-
Fixative: 10% Formalin or 80% Methanol.
-
Staining Solution: 0.5% Crystal Violet in 20% Ethanol.[8]
-
Phosphate Buffered Saline (PBS)
-
Sterile 6-well or 24-well tissue culture plates.
-
Sterile microcentrifuge tubes and serological pipettes.
-
Humidified incubator at 37°C with 5% CO₂.
Experimental Workflow
1. Cell Seeding:
-
Culture HEp-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and prepare a cell suspension.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁵ cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.
2. Preparation of Virus Dilutions and Compound Treatment:
-
On the day of the experiment, prepare serial dilutions of the RSV stock in infection medium to achieve a concentration that will produce 50-100 plaques per well.
-
Prepare serial dilutions of the RSV604 R enantiomer in infection medium. Given that the R enantiomer is less active, a suggested starting concentration range is 1 µM to 200 µM.[3] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Include a positive control (e.g., Ribavirin) and a no-drug virus control.
3. Virus Infection and Compound Addition:
-
Aspirate the culture medium from the confluent HEp-2 cell monolayers.
-
Wash the monolayers once with PBS.
-
Inoculate the cells with the prepared virus dilutions (100 µL/well for a 24-well plate).
-
Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even virus distribution.
-
During the virus adsorption period, mix equal volumes of the appropriate virus dilution and the compound dilutions.
-
Alternatively, for a post-infection treatment protocol, add the compound dilutions after the virus adsorption step.
4. Overlay and Incubation:
-
After the incubation period, aspirate the virus inoculum.
-
Immediately add 1 mL of the pre-warmed methylcellulose overlay medium containing the respective concentrations of the RSV604 R enantiomer.
-
Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.
5. Plaque Visualization and Counting:
-
Aspirate the methylcellulose overlay.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Gently wash the wells with water.
-
Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
% Plaque Reduction = [1 - (Mean plaque count in treated wells / Mean plaque count in virus control wells)] x 100
-
-
Plot the percentage of plaque reduction against the log of the compound concentration.
-
Determine the EC₅₀ value using a non-linear regression analysis.
Cytotoxicity Assay (e.g., XTT or MTT Assay)
It is crucial to assess the cytotoxicity of the RSV604 R enantiomer to ensure that the observed plaque reduction is due to antiviral activity and not cell death.
-
Seed HEp-2 cells in a 96-well plate.
-
Treat the cells with the same serial dilutions of the RSV604 R enantiomer used in the plaque reduction assay.
-
Incubate for the same duration as the plaque assay.
-
Perform a standard XTT or MTT assay according to the manufacturer's protocol to determine cell viability.
-
Calculate the CC₅₀ value.
Visualizations
Caption: Workflow of the RSV Plaque Reduction Assay.
Caption: Mechanism of Action of RSV604.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing RSV604 R Enantiomer in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV nucleocapsid (N) protein is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for transcription and replication.[2][3] This makes the N protein a prime target for antiviral drug discovery. RSV604 is a known inhibitor of RSV replication that targets the N protein.[3] The antiviral activity of RSV604 resides primarily in the S enantiomer, while the R enantiomer is significantly less active.[4][5] This differential activity makes the RSV604 R enantiomer an invaluable tool in high-throughput screening (HTS) campaigns as a negative control to identify specific inhibitors of the N protein and to eliminate false positives. These application notes provide detailed protocols for incorporating the RSV604 R enantiomer into HTS workflows.
Data Presentation
The following tables summarize the quantitative data for the RSV604 S and R enantiomers, highlighting their differential activity against RSV.
Table 1: In Vitro Activity of RSV604 Enantiomers against Respiratory Syncytial Virus
| Compound | Target | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| RSV604 (S enantiomer) | Nucleocapsid (N) Protein | Plaque Reduction | HEp-2 | 0.5 - 0.9 µM | [6] |
| RSV604 (S enantiomer) | Nucleocapsid (N) Protein | XTT (antiviral) | HEp-2 | 0.86 µM | [6] |
| RSV604 (S enantiomer) | Nucleocapsid (N) Protein | ELISA (viral antigen) | HEp-2 | 1.7 µM | [6] |
| RSV604 R enantiomer | Nucleocapsid (N) Protein | XTT (antiviral) | HEp-2 | 27.8 µM | [4] |
Table 2: Binding Affinity of RSV604 (S enantiomer) to RSV Nucleocapsid Protein
| Compound | Target | Assay Type | Affinity (Kd) | Reference |
| RSV604 (S enantiomer) | Nucleocapsid (N) Protein | Surface Plasmon Resonance (SPR) | 1.6 µM | [6] |
Signaling Pathway
The following diagram illustrates the Respiratory Syncytial Virus (RSV) replication cycle and the point of inhibition by Nucleocapsid (N) protein inhibitors like RSV604.
Caption: RSV Replication Cycle and Inhibition by N Protein Inhibitors.
Experimental Protocols
Protocol 1: High-Throughput Screening for RSV Inhibitors using a Cell-Based Cytopathic Effect (CPE) Assay
This protocol is designed for a primary screen to identify compounds that protect host cells from RSV-induced cell death.
1. Materials:
-
Cells: HEp-2 cells (ATCC CCL-23)
-
Virus: RSV strain A2 (ATCC VR-1540)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 2% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well clear-bottom, black-walled tissue culture plates.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, DMSO.
-
Control Compounds: RSV604 S enantiomer (positive control), RSV604 R enantiomer (negative control), Ribavirin (optional positive control).
-
Instruments: Automated liquid handler, microplate reader with luminescence detection.
2. Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEp-2 cells in assay medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).
-
Incubate plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare a compound library in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Prepare control plates:
-
Cell Control (No Virus): Add media with 0.1% DMSO.
-
Virus Control (No Compound): Add media with 0.1% DMSO.
-
Positive Control: Add RSV604 S enantiomer at a final concentration of 5 µM.
-
Negative Control: Add RSV604 R enantiomer at a final concentration of 10 µM.
-
-
Using a pintool or acoustic liquid handler, transfer approximately 40 nL of compound solution to the assay plates.
-
-
Virus Infection:
-
Dilute RSV A2 in assay medium to a multiplicity of infection (MOI) of 0.1.
-
Add 10 µL of the diluted virus to all wells except the Cell Control wells. Add 10 µL of media to the Cell Control wells.
-
Incubate plates at 37°C, 5% CO2 for 4-5 days, until approximately 80-90% CPE is observed in the Virus Control wells.
-
-
Data Acquisition:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound using the following formula: % Inhibition = [(Signal_Compound - Signal_VirusControl) / (Signal_CellControl - Signal_VirusControl)] * 100
-
Hits are typically defined as compounds that show >50% inhibition with low cytotoxicity. The RSV604 R enantiomer should show minimal to no inhibition at the screening concentration, helping to validate the assay's specificity.
Protocol 2: Secondary Screening using a Luciferase-Based Reporter RSV Assay
This protocol is for confirming hits from the primary screen and determining their potency (EC50). It utilizes an engineered RSV strain expressing a luciferase reporter gene.[7]
1. Materials:
-
Cells: HEp-2 cells.
-
Virus: Recombinant RSV expressing Renilla luciferase (RSV-Luc).
-
Media & Reagents: Same as Protocol 1, with the addition of a Renilla Luciferase Assay System.
-
Control Compounds: Serial dilutions of hit compounds, RSV604 S enantiomer, and RSV604 R enantiomer .
2. Procedure:
-
Cell Seeding & Compound Addition: Follow steps 1 and 2 from Protocol 1, but with serial dilutions of the compounds.
-
Virus Infection:
-
Infect cells with RSV-Luc at an MOI of 0.1.
-
Incubate plates at 37°C, 5% CO2 for 48-72 hours.
-
-
Data Acquisition:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Renilla Luciferase Assay System.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value. The RSV604 R enantiomer should yield a significantly higher EC50 value compared to the S enantiomer, confirming its low activity.
-
Experimental Workflow and Logic
The following diagram illustrates a typical HTS workflow for the discovery of novel RSV inhibitors, incorporating the RSV604 R enantiomer as a crucial control.
Caption: HTS Workflow for RSV Inhibitor Discovery.
References
- 1. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a High-Throughput Screening Tool for RSV Inhibition Using Engineered RSV Expressing GFP and Luciferase Genes | Technology Transfer [techtransfer.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of RSV604 R Enantiomer In Vitro
Welcome to the technical support center for the RSV604 R enantiomer. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my RSV604 R enantiomer precipitate when I add it to my aqueous assay buffer?
A1: The RSV604 R enantiomer, like many benzodiazepine derivatives, is a hydrophobic molecule with poor water solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the organic solvent concentration decreases significantly. This change in the solvent environment reduces the compound's solubility, causing it to "crash out" or precipitate.
Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?
A2: While DMSO is an excellent solvent for many poorly soluble compounds, it can also exhibit toxicity in a concentration-dependent manner in cell-based assays. It is crucial to keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5% (v/v), and not exceeding 1% (v/v).[1] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents can be used to prepare stock solutions. However, their compatibility with your specific assay system must be validated. It's important to consider that different solvents can have varying effects on protein stability and ligand-binding affinity.[2]
Q4: Are there any general tips for preparing my working solutions to avoid precipitation?
A4: To minimize precipitation when preparing working solutions, it is recommended to add the stock solution to your pre-warmed aqueous buffer while vortexing or gently mixing. This rapid dispersion can help to momentarily keep the compound in solution. Additionally, preparing the working solution fresh before each experiment is advisable to avoid potential precipitation over time. Some vendor information suggests that for obtaining higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath for a while can be beneficial.[3]
Troubleshooting Guide
This guide provides structured approaches to troubleshoot and overcome solubility issues with the RSV604 R enantiomer in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility limit. | 1. Reduce Final Concentration: Determine the lowest effective concentration for your assay. 2. Optimize Co-solvent Concentration: If your assay allows, slightly increasing the final DMSO concentration (while staying within non-toxic limits) may help. 3. Use a Co-solvent System: Consider using a mixture of solvents to improve solubility. For the RSV604 racemate, a clear solution of at least 2.75 mg/mL has been achieved using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] |
| Working solution appears cloudy or contains visible particles. | The compound has not fully dissolved in the stock solution or has precipitated upon dilution. | 1. Ensure Complete Dissolution of Stock: Use sonication and gentle warming (if the compound is heat-stable) to ensure the compound is fully dissolved in the stock solvent.[4] 2. Serial Dilution: Perform serial dilutions in the aqueous buffer to gradually decrease the solvent concentration. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. | 1. Standardize Protocol: Use a consistent and detailed protocol for preparing stock and working solutions. 2. Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock aliquot to avoid degradation or precipitation in stored solutions. |
Quantitative Solubility Data
The following table summarizes the available solubility data for the RSV604 racemate, which can serve as a valuable reference for the R enantiomer due to their identical physicochemical properties.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| RSV604 (S-enantiomer) | DMSO | 195 mg/mL | 502.07 mM | Sonication is recommended.[5] |
| RSV604 racemate | DMSO | 50 mg/mL | 128.74 mM | Requires sonication. Hygroscopic DMSO can impact solubility, so using newly opened DMSO is advised.[4] |
| RSV604 racemate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | ≥ 7.08 mM | This protocol yields a clear solution.[4] |
| RSV604 racemate | 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | ≥ 7.08 mM | This protocol yields a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of RSV604 R enantiomer powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 10-15 minutes to ensure complete dissolution. Gentle warming to 37°C can also aid in solubilization.
-
Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is adapted from a method used for the RSV604 racemate and aims to achieve a final concentration in an aqueous-based system.[4]
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of the RSV604 R enantiomer in DMSO (e.g., 27.5 mg/mL).
-
Co-solvent Mixture: In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Final Dilution: Add 450 µL of saline or your desired aqueous buffer to the mixture to reach a final volume of 1 mL. Mix gently but thoroughly. This will result in a final concentration of 2.75 mg/mL.
Note: The final concentrations of the excipients in this formulation are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/buffer. It is crucial to test the compatibility of this formulation with your specific in vitro assay.
Mandatory Visualizations
RSV Replication Cycle and Inhibition by RSV604
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSV604 R enantiomer - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RSV604 | RSV | TargetMol [targetmol.com]
Technical Support Center: Interpreting Results with the Inactive R Enantiomer of RSV604
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the respiratory syncytial virus (RSV) inhibitor RSV604 and its inactive R enantiomer.
Introduction to RSV604 and its Enantiomers
RSV604 is a novel, potent, and orally bioavailable small-molecule inhibitor of RSV replication.[1][2] It belongs to the benzodiazepine class of compounds and exhibits submicromolar activity against a wide range of clinical isolates of both RSV A and B subtypes.[1] The antiviral activity of RSV604 is primarily attributed to its (S)-enantiomer.[1] The (R)-enantiomer is significantly less active and therefore serves as an ideal negative control in experiments to demonstrate the stereospecificity of the antiviral effect.[1][3]
Mechanism of Action: RSV604 targets the highly conserved viral nucleocapsid (N) protein, which is essential for encapsidating the viral RNA genome and for the function of the viral RNA-dependent RNA polymerase.[1][4][5] By binding to the N protein, the (S)-enantiomer of RSV604 disrupts the formation of the ribonucleoprotein (RNP) complex, thereby inhibiting viral RNA synthesis and subsequent replication.[6]
Data Presentation: Antiviral Activity of RSV604 Enantiomers
| Compound | Virus Strain(s) | Assay Type | EC50 (µM) | Reference |
| (S)-RSV604 | RSV Long, A2, B, RSS | Plaque Reduction | 0.5 - 0.9 | [1] |
| RSV-infected HEp-2 cells | XTT (Cell Viability) | 0.86 | [4] | |
| RSV-infected HEp-2 cells | Cell ELISA (Antigen Synthesis) | 1.7 | [4] | |
| 40 Clinical Isolates (A & B) | Plaque Reduction | 0.8 ± 0.2 | [1] | |
| (R)-RSV604 | RSV | Not specified | Less active than (S)-enantiomer | [3] |
Experimental Protocols
Plaque Reduction Assay to Determine Antiviral Activity and Stereospecificity
This protocol is adapted from established methods and is designed to assess the antiviral efficacy of the (S)-enantiomer of RSV604 while using the (R)-enantiomer as a negative control.[1][7]
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
RSV stock (e.g., A2 or Long strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
(S)-RSV604 and (R)-RSV604 stock solutions (in DMSO)
-
Agarose (low melting point)
-
Neutral Red or Crystal Violet stain
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of both (S)-RSV604 and (R)-RSV604 in DMEM. The final DMSO concentration in all wells, including controls, should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Infection: When cells are confluent, remove the growth medium and infect the monolayers with a dilution of RSV calculated to produce 50-100 plaques per well. Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells gently with PBS.
-
Overlay: Overlay the cell monolayers with DMEM containing 2% FBS, 0.6% low-melting-point agarose, and the prepared dilutions of (S)-RSV604 or (R)-RSV604. Include a "virus only" control (with DMSO) and a "cell only" control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 4-6 days, or until plaques are visible.
-
Staining and Plaque Counting: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose overlay and stain the cell monolayer with Neutral Red or Crystal Violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC50 value for the (S)-enantiomer. The (R)-enantiomer should show minimal to no plaque reduction at comparable concentrations.
Visualizations
RSV Replication Cycle and the Role of the N Protein
Caption: RSV replication cycle and the inhibitory action of (S)-RSV604.
Experimental Workflow for Assessing Stereospecificity
Caption: Workflow for evaluating the stereospecificity of RSV604.
Troubleshooting and FAQs
Q1: I am observing some antiviral activity with the (R)-enantiomer of RSV604, although it's supposed to be inactive. What could be the reason?
A1: There are several possibilities for unexpected activity from an "inactive" enantiomer:
-
Chiral Impurity: The most likely reason is the presence of a small amount of the active (S)-enantiomer in your (R)-enantiomer sample. It is crucial to verify the enantiomeric excess (e.e.) of your compound.
-
Recommendation: Use a fresh, certified batch of the (R)-enantiomer with a high e.e. (ideally >99%). Confirm the purity using chiral HPLC or other appropriate analytical methods.
-
-
High Concentrations: At very high concentrations, even the less active enantiomer might exhibit some off-target effects or weak, non-specific antiviral activity.
-
Recommendation: Ensure you are using a concentration range for the (R)-enantiomer that is comparable to the effective concentrations of the (S)-enantiomer. A dose-response curve for both enantiomers is essential.
-
-
In Vivo Racemization: Some chiral molecules can undergo racemization (conversion from one enantiomer to the other) under certain biological conditions. While this is less common in in vitro cell culture, it cannot be entirely ruled out.
-
Recommendation: If you suspect in vivo racemization, you can analyze the compound from the cell culture supernatant after incubation using chiral HPLC to see if the (S)-enantiomer is present.
-
Q2: How can I be sure about the chiral purity of my RSV604 enantiomers?
A2: It is critical to use enantiomers of high chiral purity for definitive results. Here are some recommended methods for assessing chiral purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers.
-
Capillary Electrophoresis (CE): Another effective method for separating chiral molecules.
Recommendation: Always obtain a certificate of analysis (CoA) from the supplier that specifies the enantiomeric excess. If in doubt, or for GMP-level work, consider independent analytical verification.
Q3: My results with the (S)-enantiomer are inconsistent between experiments. What are the common causes of variability in antiviral assays?
A3: Inconsistency in cell-based antiviral assays can arise from several factors:
-
Cell Health and Passage Number: The health, density, and passage number of the host cells can significantly impact viral replication and compound efficacy.
-
Recommendation: Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase before seeding.
-
-
Virus Titer: The titer of your viral stock can decline with improper storage or multiple freeze-thaw cycles.
-
Recommendation: Aliquot your viral stock and avoid repeated freeze-thaw cycles. Titer your virus stock regularly to ensure a consistent multiplicity of infection (MOI) in your assays.
-
-
Compound Stability and Solubility: The compound may degrade over time or precipitate in the assay medium.
-
Recommendation: Prepare fresh dilutions of your compounds for each experiment from a frozen stock. Ensure the final solvent concentration is consistent and non-toxic to the cells.
-
-
Assay Conditions: Variations in incubation times, temperature, and CO2 levels can affect the results.
-
Recommendation: Standardize all assay parameters and document them meticulously for each experiment.
-
Q4: What is the purpose of including the inactive (R)-enantiomer in my experiments?
A4: Including the inactive (R)-enantiomer as a negative control is crucial for several reasons:
-
Demonstrates Stereospecificity: It confirms that the observed antiviral activity is due to a specific interaction of the (S)-enantiomer with its biological target (the N protein) and not due to non-specific effects of the chemical scaffold.
-
Rules Out Off-Target Effects: If both enantiomers show similar activity, it suggests that the effect might be due to a mechanism other than the intended target or could be related to cytotoxicity.
-
Strengthens Data Integrity: It provides strong evidence for a specific mechanism of action, which is a critical aspect of drug development and for publication in peer-reviewed journals.
By carefully considering these factors and implementing robust experimental design and controls, researchers can confidently interpret their results when working with RSV604 and its inactive R enantiomer.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
Technical Support Center: RSV604 Enantiomers in Antiviral Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of RSV604 enantiomers in antiviral studies, with a specific focus on the limitations of the R enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the R and S enantiomers of RSV604?
A1: The primary difference lies in their antiviral activity against Respiratory Syncytial Virus (RSV). The S enantiomer of RSV604 is the biologically active form, exhibiting submicromolar potency against both A and B subtypes of RSV.[1][2] In contrast, the R enantiomer is significantly less active or considered inactive.[3]
Q2: Why is the S enantiomer of RSV604 active while the R enantiomer is not?
A2: The antiviral activity of RSV604 is dependent on its specific stereochemical configuration, which allows it to bind effectively to its target, the RSV nucleocapsid (N) protein.[1][4] The S enantiomer possesses the correct three-dimensional arrangement to interact with the binding site on the N protein, thereby inhibiting viral replication. The R enantiomer, due to its different spatial arrangement, does not fit into the binding pocket as effectively, leading to a lack of significant antiviral activity.
Q3: What is the known mechanism of action for the active S enantiomer of RSV604?
A3: The S enantiomer of RSV604 targets the RSV N protein, which is essential for viral replication and transcription.[1][5] By binding to the N protein, RSV604 inhibits viral RNA synthesis and can also reduce the infectivity of newly released virus particles.[4][6] This mechanism of action is distinct from many other RSV inhibitors that target viral entry or fusion.[1]
Q4: Are there any known off-target effects of the RSV604 R enantiomer?
A4: Currently, there is limited publicly available information specifically detailing the off-target effects of the RSV604 R enantiomer. Since it is considered the inactive form, it has not been the focus of extensive investigation. However, as with any small molecule, the potential for off-target interactions cannot be entirely ruled out without specific experimental validation.
Q5: Can the R enantiomer be used as a negative control in my experiments?
A5: Yes, the R enantiomer of RSV604 can serve as an excellent negative control in antiviral assays.[7] Its structural similarity to the active S enantiomer, combined with its lack of significant anti-RSV activity, makes it ideal for demonstrating that the observed antiviral effect is specific to the S enantiomer and not due to non-specific effects of the chemical scaffold.
Q6: What were the reasons for the discontinuation of RSV604's clinical development?
A6: The clinical development of RSV604 (the S enantiomer) was discontinued primarily due to suboptimal potency and challenges in achieving sufficient drug exposure in human subjects to consistently produce a therapeutic effect.[3]
Troubleshooting Guide
Issue: No antiviral activity observed with RSV604 in our assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Enantiomer Used | Verify that you are using the S enantiomer of RSV604. The R enantiomer is known to be inactive.[3] If you have a racemic mixture, the potency will be significantly lower than that of the pure S enantiomer. |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions for your experiments. |
| Cell Line-Dependent Potency | The potency of RSV604 can be cell-line dependent.[4][6] Consider testing the compound in a different cell line (e.g., HEp-2, HeLa) to see if the activity profile changes. |
| Experimental Assay Issues | Review your antiviral assay protocol. Ensure the multiplicity of infection (MOI), incubation times, and detection methods are optimized for your specific virus strain and cell line. |
Data Presentation
Table 1: Comparison of RSV604 Enantiomers
| Parameter | RSV604 S Enantiomer | RSV604 R Enantiomer | Reference |
| Antiviral Activity (EC50) | 0.5 - 0.9 µM | Significantly less active/inactive | [1][3] |
| Molecular Target | RSV Nucleocapsid (N) Protein | Not applicable (inactive) | [1][4] |
| Mechanism of Action | Inhibition of viral RNA synthesis and infectivity | Not applicable (inactive) | [4][6] |
| Use in Research | Active compound for antiviral studies | Negative control | [7] |
Experimental Protocols
Protocol: Plaque Reduction Assay for RSV604 Activity
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the RSV604 S enantiomer and R enantiomer (as a negative control) in cell culture medium.
-
Virus Infection: When the cell monolayer is confluent, aspirate the growth medium and infect the cells with RSV (e.g., A2 strain) at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Addition: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of the RSV604 enantiomers to the respective wells.
-
Overlay: Add an overlay medium (e.g., medium containing 0.5% methylcellulose) to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution of 10% formalin. After fixation, remove the overlay and stain the cells with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizations
Caption: Workflow for Plaque Reduction Assay.
Caption: RSV604 Enantiomer Mechanism of Action.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSV604 (R enantiomer) | TargetMol [targetmol.com]
Troubleshooting unexpected activity of RSV604 R enantiomer
This technical support center provides troubleshooting guidance for researchers encountering unexpected activity with the R enantiomer of RSV604.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of the RSV604 R enantiomer?
The antiviral activity of RSV604 against Respiratory Syncytial Virus (RSV) is primarily associated with the S enantiomer.[1][2][3] The R enantiomer is consistently reported to be significantly less active.[2][3] Any observed potent antiviral activity from a sample purported to be the R enantiomer should be considered unexpected.
Q2: What is the known mechanism of action for RSV604?
RSV604 is a novel benzodiazepine that inhibits RSV replication by targeting the viral nucleocapsid (N) protein.[4][5] This interaction inhibits both viral RNA synthesis and the infectivity of the virus particles that are released.[2] The S enantiomer is the active form that binds to the N protein.[1]
Q3: Could the observed activity be due to the specific cell line I am using?
The potency of RSV604 has been shown to be cell-line dependent.[6] However, this phenomenon has been primarily characterized for the active S enantiomer. While cell-specific factors could theoretically influence the activity of the R enantiomer, it is more probable that unexpected activity is due to other factors outlined in the troubleshooting guide below.
Troubleshooting Unexpected Activity
If you are observing unexpected antiviral activity with the RSV604 R enantiomer, please follow this troubleshooting guide.
Step 1: Assess Compound Purity and Integrity
The most likely cause of unexpected activity is contamination of the R enantiomer sample with the highly active S enantiomer.
Recommended Actions:
-
Chiral Purity Analysis: Verify the enantiomeric purity of your compound stock.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating enantiomers.
-
Expected Outcome: The analysis should confirm that the sample is predominantly the R enantiomer, with minimal contamination from the S enantiomer.
-
-
Chemical Identity Confirmation: Confirm the chemical identity and purity of your compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Step 2: Evaluate Potential Experimental Artifacts
It is crucial to differentiate true antiviral activity from non-specific effects or assay-related issues.
Recommended Actions:
-
Cytotoxicity Assay: Determine if the observed effect is due to cell death rather than specific antiviral action.
-
Method: Perform a standard cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) in parallel with your antiviral assay, using the same cell line and compound concentrations.
-
Expected Outcome: The compound should not exhibit significant cytotoxicity at the concentrations where antiviral activity is observed.
-
-
Assay Controls: Ensure you have included all necessary controls in your experiment.
-
Positive Control: Use the S enantiomer of RSV604 to confirm assay validity.
-
Negative Control: A vehicle-only control (e.g., DMSO) is essential.
-
Mock-Infected Control: Cells treated with the compound but not infected with RSV will help identify compound-induced effects on the cells or assay signal.
-
Step 3: Investigate Off-Target Effects
While less likely to manifest as potent, specific antiviral activity, the benzodiazepine scaffold could have other biological effects.
Recommended Actions:
-
Literature Review: Search for published off-target effects of benzodiazepine derivatives in similar assay systems.
-
Counter-Screening: If a potential off-target is identified, test the R enantiomer in an assay specific for that target.
Data Presentation
The following table summarizes the expected activity profile of the RSV604 enantiomers based on published data.
| Compound | Target | Mechanism of Action | Expected EC50 (RSV A2 in HEp-2 cells) |
| RSV604 (S enantiomer) | RSV Nucleocapsid (N) Protein | Inhibition of viral RNA synthesis and infectivity of released virions | 0.5 - 0.9 µM[1] |
| RSV604 (R enantiomer) | Not a primary target | N/A | Significantly less active than the S enantiomer[2][3] |
Experimental Protocols
Chiral HPLC for Enantiomeric Purity Assessment
Objective: To separate and quantify the R and S enantiomers of RSV604.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak AD-H or similar)
-
Mobile phase: Isocratic mixture of n-heptane and 2-propanol (consult column manufacturer's recommendation for specific ratio)
-
RSV604 R enantiomer sample
-
RSV604 S enantiomer reference standard
-
Racemic RSV604 reference standard
Method:
-
Prepare a standard solution of the racemic mixture to determine the retention times of the R and S enantiomers.
-
Prepare a solution of your RSV604 R enantiomer sample at a known concentration.
-
Set the HPLC system parameters (flow rate, detection wavelength) according to the column manufacturer's guidelines.
-
Inject the racemic standard and identify the peaks corresponding to the R and S enantiomers.
-
Inject your R enantiomer sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (([R] - [S]) / ([R] + [S])) * 100.
XTT Assay for Cytotoxicity
Objective: To measure compound-induced reduction in cell viability.
Materials:
-
HEp-2 cells (or other relevant cell line)
-
96-well plates
-
Cell culture medium
-
RSV604 R enantiomer
-
XTT labeling reagent
-
Electron-coupling reagent
-
Plate reader
Method:
-
Seed HEp-2 cells in a 96-well plate at a density that will not lead to confluency within the assay duration.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the RSV604 R enantiomer in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubate for the same duration as your antiviral assay (e.g., 3 days).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 4-6 hours at 37°C.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.
Visualizations
Caption: Troubleshooting workflow for unexpected RSV604 R enantiomer activity.
Caption: Mechanism of action of the active S enantiomer of RSV604.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: RSV604 R Enantiomer & Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the impact of the RSV604 R enantiomer on cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of the RSV604 R enantiomer on cell viability?
The antiviral activity of RSV604, a known inhibitor of the respiratory syncytial virus (RSV) nucleocapsid (N) protein, is primarily associated with its S enantiomer.[1][2] The R enantiomer is considered to be less active.[2][3] Therefore, the R enantiomer is expected to have minimal to no direct cytotoxic effects on cells at concentrations where the S enantiomer shows potent antiviral activity. However, it is crucial to experimentally determine the 50% cytotoxic concentration (CC50) for the R enantiomer in your specific cell line and assay system, as off-target effects can never be fully excluded without empirical testing.
Q2: Could the RSV604 R enantiomer interfere with common cell viability assays?
Q3: Which cell viability assay is best for testing the cytotoxicity of the RSV604 R enantiomer?
The choice of assay can influence the observed cytotoxicity of a compound.[9] For initial screening, a robust and straightforward assay like an ATP-based luminescent assay (e.g., CellTiter-Glo) is often recommended due to its high sensitivity and fewer steps, which reduces the chance of compound interference.[4] Tetrazolium-based colorimetric assays like XTT and MTT are also widely used.[1][10] However, since RSV infection itself can impact mitochondrial function, an ATP-based assay may provide a more direct measure of cell health in the context of antiviral studies.[8] If results from one type of assay are ambiguous, confirming the findings with an alternative method that measures a different cellular parameter (e.g., a protease-based viability assay or a dye-exclusion method) is advisable.
Q4: What is the known mechanism of action of the active RSV604 S enantiomer?
The S enantiomer of RSV604 targets the viral nucleocapsid (N) protein, which is essential for RSV replication and transcription.[1][11][12][13][14] By binding to the N protein, RSV604 inhibits viral RNA synthesis.[11][12] This mechanism is distinct from many other anti-RSV compounds that target viral entry or fusion.[1] Understanding the mechanism of the active enantiomer can help in designing experiments and interpreting results, as it provides a basis for the expected biological effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed with the RSV604 R enantiomer. | 1. Compound impurity: The R enantiomer sample may be contaminated with the active S enantiomer. 2. Off-target effects: The R enantiomer may have unexpected biological activity in your specific cell line. 3. Assay interference: The compound may be interfering with the assay chemistry. | 1. Verify compound purity: Use analytical methods like chiral chromatography to confirm the enantiomeric purity of your compound. 2. Confirm with an orthogonal assay: Re-test cytotoxicity using a different viability assay that relies on a different biological principle (e.g., switch from an MTT assay to an ATP-based assay or a live/dead cell stain). 3. Include "compound only" controls: Run controls with the compound in cell-free media to check for direct chemical reactions with assay reagents. |
| Discrepancy in CC50 values between different cell viability assays. | 1. Different cellular processes measured: Assays measure different parameters of cell health (e.g., metabolic activity vs. membrane integrity vs. ATP levels).[6] 2. Kinetics of cell death: The timing of measurement can influence results, as different assays may detect cytotoxic effects at different stages of the cell death process. | 1. Understand your assays: Be aware of what each assay is measuring and how the compound might affect that specific pathway. 2. Perform a time-course experiment: Measure cytotoxicity at multiple time points to understand the kinetics of the cellular response to the compound. 3. Report results for all assays used: Acknowledge the differences and consider what they reveal about the compound's effects. |
| High background signal in a colorimetric or fluorometric assay. | 1. Compound properties: The RSV604 R enantiomer may be colored or fluorescent, contributing to the signal. 2. Interaction with media components: The compound may react with components in the cell culture medium (e.g., phenol red, serum) to produce a signal. | 1. Run a "compound + media" blank: Measure the absorbance or fluorescence of the compound in your cell culture medium without cells to determine its intrinsic signal. Subtract this background from your experimental wells. 2. Use appropriate controls: Include controls for all components of the experiment to isolate the source of the high background. |
Quantitative Data Summary
The following table summarizes the reported biological activity of the active S enantiomer of RSV604. Data for the R enantiomer is not extensively published, reflecting its lower activity.
| Compound | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| RSV604 (S enantiomer) | Plaque Reduction | HEp-2 | 0.5 - 0.9 | >50 | >58 |
| XTT Assay | HEp-2 | ~0.8 | >50 | >62.5 | |
| Cell ELISA | HEp-2 | ~0.7 | >50 | >71.4 | |
| RSV ELISA | HeLa | 2 ± 0.5 | >50 | >25 | |
| RSV ELISA | HEp-2 | 1.8 ± 0.15 | >50 | >27.7 | |
| RSV ELISA | BHK-21 | >50 | >50 | N/A |
Data compiled from multiple sources.[1][11] EC50 (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Experimental Protocols
Protocol 1: XTT Cell Viability Assay
This protocol is adapted for determining the cytotoxic effect of a compound on adherent cells in a 96-well format.
Materials:
-
HEp-2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
RSV604 R enantiomer stock solution (in DMSO)
-
XTT labeling reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed 96-well plates with 4 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C with 5% CO₂ to allow cells to attach.
-
Compound Dilution: Prepare serial dilutions of the RSV604 R enantiomer in DMEM. It is common to start from a high concentration (e.g., 100 µM) and perform half-log or two-fold dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "cells only" (no compound) controls and "media only" (no cells) blanks. Incubate for the desired period (e.g., 48-72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron-coupling reagent.
-
Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the XTT to a soluble formazan product.
-
Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the "media only" blank from all other readings. Calculate the percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells based on the quantification of ATP.
Materials:
-
HeLa cells (or other suitable cell line)
-
Appropriate cell culture medium
-
RSV604 R enantiomer stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Seed opaque-walled 96-well plates with an appropriate density of cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Dilution and Treatment: Prepare and add serial dilutions of the RSV604 R enantiomer as described in the XTT protocol. Include necessary controls. Incubate for the desired duration.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the relative light units (RLU) of the treated wells to the "cells only" control wells. Plot the results to determine the CC50.
Visualizations
Caption: Mechanism of action of the RSV604 S enantiomer targeting the viral N protein.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected viability assay results.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RSV604 (R enantiomer) | TargetMol [targetmol.com]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Respiratory syncytial virus co-opts host mitochondrial function to favour infectious virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Suboptimal Potency of RSV604 Derivatives
Welcome to the technical support center for researchers working with RSV604 and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly concerning the suboptimal potency of these compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower potency (higher EC50 values) of our RSV604 derivative compared to published data. What are the potential causes?
A1: Discrepancies in observed potency can arise from several factors. A primary consideration for RSV604 and its analogs is the phenomenon of cell-line dependent activity.[1][2] The potency of these compounds can vary significantly between different cell lines. For instance, RSV604 shows good activity in HEp-2 and HeLa cells but is largely inactive in BHK-21 cells.[1]
We recommend the following troubleshooting steps:
-
Confirm Cell Line: Verify the identity and passage number of your cell line. Different cell lines can have varying levels of host factors that may be necessary for the compound's activity.
-
Assay-Specific Effects: The observed potency can be influenced by the assay endpoint. RSV604 has been shown to inhibit both viral RNA synthesis and the infectivity of released virions.[1] An assay that measures only viral RNA levels might yield different results compared to a plaque reduction assay that measures infectious virus production.
-
Compound Integrity and Solubility: Confirm the purity and concentration of your compound stock. Ensure that the compound is fully solubilized in your assay medium at the tested concentrations, as poor solubility can lead to artificially low potency. RSV604 itself has limited solubility.[2]
-
Viral Strain and Multiplicity of Infection (MOI): While RSV604 has shown broad activity against various clinical isolates, subtle strain-dependent differences could exist.[2] Additionally, a very high MOI might overcome the inhibitory effect of the compound, leading to a rightward shift in the dose-response curve.[2]
Q2: How does the mechanism of action of RSV604 contribute to its variable potency?
A2: RSV604 targets the viral nucleocapsid (N) protein, which is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex.[2][3] This complex serves as the template for viral RNA synthesis.[3] The mechanism of RSV604 is thought to occur prior to the formation of the viral replication complex.[1] It has been demonstrated that RSV604 does not inhibit viral RNA synthesis in a cell-free RNP assay or in an established subgenomic replicon system.[1] This suggests that host cell factors, which can vary between cell lines, may be involved in the compound's ability to disrupt the function of the N protein in the context of a new infection. The lack of inhibition of viral RNA synthesis in certain cell lines is a primary explanation for the observed cell-type-dependent potency.[1]
Q3: Are there known resistance mutations for RSV604, and how do they affect its activity?
A3: Yes, resistance to RSV604 has been documented and mapped to mutations in the N protein, confirming it as the direct target.[2] Interestingly, these resistance mutations do not appear to work by preventing the compound from binding to the N protein. Studies have shown that RSV604 binds to both wild-type and resistant mutant N protein with similar affinity.[1] This suggests that the resistance mechanism is more complex than simple target engagement and may involve downstream effects on N protein function or its interaction with other viral or host proteins.
Troubleshooting Guides
Issue 1: High Variability in Plaque Reduction Assay Results
-
Problem: Inconsistent plaque numbers and high standard deviations across replicate wells.
-
Possible Causes & Solutions:
-
Uneven Cell Monolayer: Ensure a confluent and evenly distributed monolayer of HEp-2 cells before infection. Inconsistent cell density can lead to variable plaque formation.
-
Inaccurate Virus Titer: Re-titer your viral stock to ensure you are using the correct MOI for your assay.
-
Incomplete Overlay Removal: Be gentle when aspirating the overlay medium to avoid disturbing the cell monolayer.
-
Drying of Cell Monolayer: Do not allow the cell monolayer to dry out at any step, as this will lead to cell death and inaccurate results.
-
Inconsistent Staining: Ensure complete and even coverage of the staining solution and adequate incubation time.
-
Issue 2: Discrepancy Between XTT and Plaque Assay Results
-
Problem: A compound shows good activity in an XTT (cell viability) assay but poor activity in a plaque reduction assay.
-
Possible Causes & Solutions:
-
Cytotoxicity vs. Antiviral Activity: The XTT assay measures the inhibition of virus-induced cell death. A compound could be cytotoxic at concentrations that are not yet fully antiviral, leading to a misleadingly potent EC50 in the XTT assay. Always run a parallel cytotoxicity assay with uninfected cells to determine the CC50.
-
Different Assay Endpoints: As mentioned in FAQ A1, the XTT assay measures cell protection, while the plaque assay measures the reduction in infectious virus particles. A compound might protect cells from death without completely halting the production of new infectious virions.
-
Data Presentation
The following table summarizes the in vitro antiviral activity of RSV604 and its early derivatives against RSV.
| Compound | Chirality | RSV Strain | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A-33903 | Racemic | Long | XTT | Vero | 11 | >50 | >4.5 |
| B | XTT | Vero | 12 | >50 | >4.2 | ||
| A2 | XTT | Vero | 13 | >50 | >3.8 | ||
| RSS | XTT | Vero | 10 | >50 | >5 | ||
| A-57400 | S-enantiomer | Long | XTT | Vero | 2.6 | ~50 | ~19 |
| B | XTT | Vero | 2.5 | ~50 | ~20 | ||
| A2 | XTT | Vero | 2.8 | ~50 | ~18 | ||
| RSS | XTT | Vero | 2.1 | ~50 | ~24 | ||
| RSV604 | S-enantiomer | Long | Plaque Reduction | HEp-2 | 0.5 | >50 | >100 |
| B | Plaque Reduction | HEp-2 | 0.9 | >50 | >56 | ||
| A2 | Plaque Reduction | HEp-2 | 0.8 | >50 | >63 | ||
| RSS | Plaque Reduction | HEp-2 | 0.6 | >50 | >83 | ||
| A2 | ELISA | HEp-2 | 1.7 | >50 | >29 | ||
| A2 | ELISA | HeLa | 2.0 ± 0.5 | >50 | >25 | ||
| A2 | ELISA | BHK-21 | >50 | >50 | N/A |
Data compiled from published studies.[1][2] EC50 (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50/EC50.
Experimental Protocols
Plaque Reduction Assay
This protocol is for determining the antiviral activity of a compound by quantifying the reduction in infectious virus plaques in HEp-2 cells.
Materials:
-
HEp-2 cells
-
RSV stock of known titer
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Test compound dilutions
-
Overlay medium (e.g., 0.75% methylcellulose in infection medium)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
24-well plates
Procedure:
-
Seed 24-well plates with HEp-2 cells to form a confluent monolayer overnight.
-
Prepare serial dilutions of the test compound in infection medium.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well in the virus control.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Aspirate the virus inoculum and wash the monolayers twice with PBS.
-
Add 1 mL of the prepared compound dilutions or infection medium (for virus and cell controls) to the respective wells.
-
Overlay each well with 1 mL of overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.
-
Aspirate the overlay medium and fix the cells with the fixative solution for 20 minutes.
-
Wash the plates with water and stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percent inhibition for each compound concentration relative to the virus control and determine the EC50 value.
XTT Cell Viability Assay
This assay measures the ability of a compound to protect cells from virus-induced cytopathic effect (CPE).
Materials:
-
HEp-2 cells
-
RSV stock
-
Complete growth medium
-
Test compound dilutions
-
XTT labeling reagent and electron coupling solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 96-well plates with HEp-2 cells (e.g., 5 x 10^3 cells/well) and incubate overnight.[2]
-
Prepare serial dilutions of the test compound.
-
Infect the cells with RSV. Include uninfected cell controls and virus-infected controls without any compound.
-
Add the compound dilutions to the appropriate wells.
-
Incubate the plates at 37°C for 4-6 days until CPE is maximal in the virus control wells.
-
Prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plates for 4-6 hours at 37°C.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the cell and virus controls and determine the EC50 and CC50 values.
RSV Antigen ELISA
This assay quantifies the amount of viral antigen produced in infected cells.
Materials:
-
HEp-2 cells
-
RSV stock
-
Test compound dilutions
-
Fixing solution (e.g., 80% acetone)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody (anti-RSV monoclonal antibody)
-
Secondary antibody (HRP-conjugated anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
PBS with 0.05% Tween 20 (PBST)
-
96-well plates
Procedure:
-
Seed 96-well plates with HEp-2 cells and incubate overnight.
-
Infect the cells with RSV and treat with serial dilutions of the test compound.
-
Incubate for 2-3 days at 37°C.
-
Aspirate the medium and fix the cells with the fixing solution for 10 minutes.
-
Wash the plates three times with PBST.
-
Block the wells with blocking buffer for 1 hour.
-
Wash the plates and add the primary antibody diluted in blocking buffer. Incubate for 1 hour.
-
Wash the plates and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plates and add the TMB substrate. Incubate in the dark until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition of antigen production and determine the EC50 value.
qRT-PCR for Viral Load
This protocol quantifies the amount of viral RNA in infected cell cultures.
Materials:
-
Infected cell samples
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for an RSV gene (e.g., N gene)
-
qPCR instrument
Procedure:
-
Harvest the infected cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Set up the qPCR reaction with the qPCR master mix, primers, probe (if using TaqMan), and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Include a standard curve of known concentrations of a plasmid containing the target RSV gene to quantify the viral RNA copy number.
-
Analyze the data to determine the viral RNA copy number in each sample.
-
Calculate the percent reduction in viral RNA levels for each compound concentration and determine the EC50 value.
Visualizations
Caption: Mechanism of RSV604 action on the N protein.
Caption: Typical workflow for antiviral compound screening.
References
- 1. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
RSV604 Discontinuation: A Technical Support Deep Dive
Technical Support Center > Product Discontinuation FAQs > RSV604
This document provides a comprehensive overview of the reasons behind the discontinuation of RSV604 for clinical use, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of RSV604's clinical development?
A: The clinical development of RSV604 was discontinued primarily due to suboptimal potency and challenging pharmacokinetic properties.[1] These factors resulted in insufficient drug exposure in a significant portion of patients during clinical trials, limiting its overall efficacy.
Q2: Were there any specific clinical trial results that led to this decision?
A: Yes, the decision was largely influenced by the outcomes of a Phase IIa clinical trial (NCT00232635) involving adult hematopoietic stem cell transplant (HSCT) recipients with RSV infection.[1][2] In this study, RSV604 demonstrated antiviral activity, including viral load reduction and symptom improvement, but only in a subset of patients who achieved plasma concentrations of the drug exceeding the in vitro 90% effective concentration (EC90).[1] Patients with lower drug exposure did not show significant improvement compared to placebo.
Q3: Were there any major safety or toxicity concerns with RSV604?
A: Preclinical safety studies indicated that RSV604 was well-tolerated in all species tested, with no major organ system effects attributed to the treatment.[3] Phase I trials in human volunteers also showed the drug to be well-absorbed and safe.[3] The discontinuation was primarily linked to efficacy and pharmacokinetic challenges rather than significant safety issues.
Q4: What is the mechanism of action of RSV604?
A: RSV604 is a novel benzodiazepine derivative that acts as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) nucleocapsid (N) protein.[3][4][5] The N protein is essential for viral replication, specifically for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis. By targeting the N protein, RSV604 was designed to inhibit a critical and highly conserved component of the RSV replication machinery.[3][5]
Q5: Did viral resistance play a role in the discontinuation of RSV604?
A: While in vitro studies showed a low rate of resistance development, resistant mutants were identified.[3] Sequencing of these resistant viruses revealed mutations in the nucleocapsid (N) protein, confirming it as the drug's target.[3] However, the emergence of resistance was not cited as the primary reason for discontinuing clinical development; the main hurdles were suboptimal potency and unfavorable pharmacokinetics.
Data Summary
Table 1: Summary of RSV604 Phase IIa Clinical Trial (NCT00232635) Outcomes in HSCT Patients
| Patient Subgroup | Efficacy Outcome (Viral Load & Symptoms) | Implication for Discontinuation |
| Patients with plasma exposure > EC90 | Substantial viral load reduction and symptom improvement observed.[1] | Demonstrated potential efficacy but highlighted the critical importance of achieving adequate drug exposure. |
| Patients with plasma exposure < EC90 | No significant improvement compared to placebo. | Indicated that the drug's poor pharmacokinetic properties prevented a majority of patients from reaching therapeutic concentrations, leading to overall suboptimal efficacy in the broader trial population. |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.
-
Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Preparation: A stock of RSV is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Dilution: A serial dilution of the test compound (e.g., RSV604) is prepared in a cell culture medium.
-
Infection: The cell monolayers are washed and then infected with the prepared virus in the presence of different concentrations of the test compound or a placebo control.
-
Overlay: After a 2-hour incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 4-5 days to allow for plaque development.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet or an RSV-specific antibody).
-
Quantification: The plaques are counted, and the 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[6][7][8][9]
Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.
-
Sample Collection: Nasal swabs or other respiratory samples are collected from patients.
-
RNA Extraction: Viral RNA is extracted from the samples using a commercial viral RNA extraction kit.
-
Reverse Transcription: The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and RSV-specific primers.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using RSV-specific primers and a fluorescent probe. The probe binds to the target sequence during amplification, and the resulting fluorescence is measured in real-time.
-
Quantification: A standard curve is generated using known quantities of a plasmid containing the target RSV sequence. The viral load in the patient samples is then determined by comparing their amplification curves to the standard curve.[10][11][12][13]
Visualizations
Caption: RSV604 inhibits viral replication by targeting the N protein.
Caption: RSV604 development workflow leading to discontinuation.
References
- 1. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]
- 10. 2.7. RSV qRT-PCR assay [bio-protocol.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. paho.org [paho.org]
- 13. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RSV N Protein Inhibitors: RSV604 R Enantiomer vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Respiratory Syncytial Virus (RSV) N protein inhibitor RSV604 R enantiomer with its active S enantiomer and another key N protein inhibitor, EDP-938. The data presented is compiled from various in vitro studies to offer an objective overview of their performance.
Mechanism of Action: Targeting the RSV Nucleocapsid (N) Protein
RSV N protein inhibitors represent a promising class of antiviral candidates that target a critical component of the viral replication machinery. The N protein encapsidates the viral RNA genome, forming a ribonucleoprotein (RNP) complex. This complex serves as the template for viral transcription and replication. By binding to the N protein, these inhibitors disrupt its function, thereby halting the viral life cycle.
The following diagram illustrates the general mechanism of action of RSV N protein inhibitors.
Caption: Mechanism of RSV N Protein Inhibition.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy and cytotoxicity of the RSV604 enantiomers and EDP-938 against various RSV strains. The data highlights the significantly lower activity of the RSV604 R enantiomer compared to its S counterpart and the potent activity of EDP-938.
| Compound | Target | Assay | Cell Line | RSV Strain(s) | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| RSV604 R enantiomer | N Protein | XTT Assay | HEp-2 | RSV RSS | 27.8 µM[1] | > 50 µM | > 1.8 |
| RSV604 (S enantiomer) | N Protein | Plaque Reduction | HEp-2 | Long, A2, B | 0.5 - 0.9 µM[2] | > 50 µM[3] | > 55.6 - 100 |
| RSV604 (S enantiomer) | N Protein | XTT Assay | HEp-2 | RSV RSS | 0.86 µM[2] | > 50 µM[3] | > 58.1 |
| EDP-938 | N Protein | CPE Assay | HEp-2 | RSV-A (Long) | 52 nM[4] | > 50 µM[4] | > 961 |
| EDP-938 | N Protein | RT-qPCR | HEp-2 | RSV-A (Long) | 89 nM[4] | > 50 µM[4] | > 561 |
| EDP-938 | N Protein | CPE Assay | A549 | RSV-B (Washington) | 72 nM | > 50 µM[5] | > 694 |
| EDP-938 | N Protein | Various | HBECs | RSV-A (Long, M37), RSV-B (VR-955) | 21 - 64 nM[4][6] | > 50 µM[4] | > 781 - 2380 |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. CPE: Cytopathic effect. RT-qPCR: Reverse transcription quantitative polymerase chain reaction. HBECs: Human bronchial epithelial cells.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Objective: To quantify the reduction in infectious virus particles in the presence of a test compound.
Workflow:
Caption: Plaque Reduction Assay Workflow.
Detailed Methodology:
-
Cell Seeding: HEp-2 cells are seeded into 6-well or 12-well plates and cultured until they form a confluent monolayer.
-
Compound Dilution: A stock solution of the test compound is serially diluted in an appropriate cell culture medium to achieve a range of desired concentrations.
-
Virus Preparation and Incubation: A known titer of RSV is diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Equal volumes of the diluted virus and the compound dilutions are mixed and incubated.
-
Infection: The culture medium is removed from the HEp-2 cell monolayers, and the cells are washed with phosphate-buffered saline (PBS). The virus-compound mixtures are then added to the respective wells.
-
Adsorption: The plates are incubated to allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, the inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., 0.75% methylcellulose in culture medium) containing the corresponding concentration of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: The plates are incubated for a period of 4 to 5 days to allow for the development of visible plaques.
-
Staining: The overlay is removed, and the cells are fixed with a solution such as 10% formalin. The fixed cells are then stained with a dye like 0.1% crystal violet, which stains the cells but not the areas of viral-induced cell death (plaques).
-
Plaque Counting and Analysis: The plaques are counted for each compound concentration, and the percentage of plaque reduction compared to the virus control (no compound) is calculated. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (e.g., MTT or XTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Workflow:
Caption: Cytotoxicity Assay Workflow.
Detailed Methodology:
-
Cell Seeding: Host cells (e.g., A549 or HEp-2) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A set of wells with cells and medium but no compound serves as the cell viability control.
-
Incubation: The plates are incubated for a duration that mirrors the antiviral assay (e.g., 3-6 days) to assess the long-term effect of the compound on cell health.
-
Addition of Metabolic Dye: A solution of a metabolic indicator dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), is added to each well.
-
Color Development: The plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt (MTT or XTT) into a colored formazan product.
-
Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). For the XTT assay, the formazan product is water-soluble, and the absorbance can be read directly.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the resulting dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: RSV604 R Enantiomer vs. Ribavirin for the Treatment of Respiratory Syncytial Virus (RSV)
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the R enantiomer of the experimental respiratory syncytial virus (RSV) inhibitor, RSV604, and the established antiviral drug, ribavirin. The data presented is compiled from multiple peer-reviewed studies to offer a comprehensive overview for research and development purposes.
Executive Summary
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro efficacy and cytotoxicity of RSV604 (S enantiomer) and ribavirin against Respiratory Syncytial Virus in various assays.
| Compound | Assay Type | Cell Line | RSV Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| RSV604 (S enantiomer) | Plaque Reduction Assay | HEp-2 | Long, A2 | 0.5 - 0.9 | >50 | >55 - >100 | [1] |
| XTT Assay (CPE reduction) | HEp-2 | RSS | 0.86 | >50 | >58 | [1] | |
| Cell ELISA (Antigen red.) | HEp-2 | RSS | 1.7 | >50 | >29 | [1] | |
| Ribavirin | CPE Inhibition | HEp-2 | Long | ~10-30 | >100 | >3.3 - >10 | [3][4] |
| Plaque Reduction Assay | HEp-2 | A2 | 16.8 (4.1 µg/mL) | >100 | >5.9 | [5] | |
| qPCR | HEp-2 | Long | 69.5 (16.9 µg/mL) | >100 | >1.4 | [5] | |
| RSV604 (R enantiomer) | XTT Assay | HEp-2 | - | Consistently less active | - | - | [1][2] |
Note: EC50 and CC50 values can vary between studies depending on the specific experimental conditions, such as the multiplicity of infection (MOI), incubation time, and the specific assay used. The data presented here is a synthesis of reported values for comparative purposes. The R enantiomer of RSV604 is consistently reported as being significantly less active than the S enantiomer, though specific EC50 values are not provided in the primary literature.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: HEp-2 cells are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Infection: The cell monolayer is infected with a dilution of RSV calculated to produce a countable number of plaques (typically 50-100 plaques per well).
-
Compound Treatment: After a 1-2 hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compounds (RSV604 enantiomers or ribavirin).
-
Incubation: Plates are incubated for 4-5 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
XTT Assay (Cytopathic Effect Inhibition)
This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates.
-
Infection and Treatment: The cells are infected with RSV and simultaneously treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 5-6 days at 37°C until CPE is maximal in the untreated virus control wells.
-
XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the wells. Metabolically active (living) cells reduce the XTT to a formazan dye, resulting in a color change.
-
Measurement: The absorbance is read using a spectrophotometer.
-
Data Analysis: The EC50 is the compound concentration that results in a 50% protection from virus-induced CPE.
Cytotoxicity Assay (CC50 Determination)
This assay is run in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assays, but without the virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Cell Viability Measurement: Cell viability is measured using a suitable method, such as the XTT assay or CellTiter-Glo, which measures ATP levels.
-
Data Analysis: The CC50 is the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Mechanism of Action and Associated Pathways
RSV604
RSV604 is a non-nucleoside inhibitor that targets the RSV nucleoprotein (N protein). The N protein is essential for viral genome encapsidation, replication, and transcription. By binding to the N protein, RSV604 is thought to interfere with these crucial viral processes.
References
- 1. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of RSV604 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of the respiratory syncytial virus (RSV) inhibitor RSV604. RSV604 is a novel benzodiazepine compound that has demonstrated potent activity against RSV, a leading cause of lower respiratory tract infections. A critical aspect of its development and structure-activity relationship (SAR) lies in the differential activity of its stereoisomers.
Executive Summary
The antiviral efficacy of the benzodiazepine-based RSV inhibitor, identified initially as the racemic compound A-33903, is almost exclusively attributed to its (S)-enantiomer. This enantiomer was subsequently optimized to yield RSV604, which has progressed to clinical trials.[1][2][3][4] In contrast, the (R)-enantiomer has been consistently reported to be significantly less active against RSV.[1][2][4] This guide will delve into the available experimental data for the active (S)-enantiomer (RSV604) and provide the context for the comparative inactivity of the (R)-enantiomer.
Data Presentation: (S)-RSV604 Antiviral Activity and Cytotoxicity
Quantitative data for the (R)-enantiomer of RSV604 is not available in the reviewed literature, reflecting its lack of significant antiviral activity. The following tables summarize the biological data for the active (S)-enantiomer, RSV604.
Table 1: In Vitro Antiviral Activity of (S)-RSV604 against Laboratory Strains of RSV
| Compound | Virus Strain | Assay Type | EC₅₀ (µM) | Reference |
| (S)-RSV604 | RSV A2 | Plaque Reduction | 0.5 - 0.9 | [3] |
| (S)-RSV604 | RSV Long | Plaque Reduction | 0.5 - 0.9 | [3] |
| (S)-RSV604 | RSV B | Plaque Reduction | 0.5 - 0.9 | [3] |
| (S)-RSV604 | RSV RSS | Plaque Reduction | 0.5 - 0.9 | [3] |
| (S)-RSV604 | RSV A2 | XTT Assay | ~2 | [5] |
| (S)-RSV604 | RSV A2 | Cell ELISA | 1.7 | [3] |
Table 2: In Vitro Antiviral Activity of (S)-RSV604 against Clinical Isolates of RSV
| Compound | Virus Subtype | Number of Isolates | Assay Type | Average EC₅₀ (µM) | Reference |
| (S)-RSV604 | A and B | 40 | Plaque Reduction | 0.8 ± 0.2 | [6] |
Table 3: Cytotoxicity of (S)-RSV604
| Compound | Cell Line | Assay Type | CC₅₀ (µM) | Therapeutic Ratio (CC₅₀/EC₅₀) | Reference |
| (S)-RSV604 | HEp-2 | XTT Assay | >50 | >58 | [3] |
Structural Activity Relationship and Mechanism of Action
The significant difference in antiviral activity between the (S) and (R) enantiomers highlights a highly specific interaction with the viral target. RSV604 targets the viral nucleocapsid (N) protein, which is essential for viral replication and transcription.[3][6] The stereochemistry at the 3-position of the benzodiazepine ring is crucial for this interaction. The (S)-configuration allows for optimal binding to the N protein, leading to the inhibition of viral RNA synthesis and a reduction in the infectivity of newly released virions. The "less active" R-enantiomer presumably has a spatial arrangement that hinders its ability to effectively bind to the target site on the N protein.
Caption: Enantiomeric contribution to the antiviral activity of the RSV604 precursor.
The mechanism of action of RSV604 involves a multi-faceted inhibition of the RSV replication cycle.
References
- 1. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating RSV N Protein as the Target of RSV604: A Chiral Investigation
The specific targeting of the Respiratory Syncytial Virus (RSV) nucleocapsid (N) protein by the antiviral compound RSV604 is critically validated by the differential activity of its enantiomers. Experimental data demonstrates that the antiviral potency resides almost exclusively in the (S)-enantiomer, highlighting a specific molecular interaction essential for its mechanism of action.
RSV604, a novel benzodiazepine derivative, has been identified as a potent inhibitor of RSV replication. Its mechanism of action is attributed to the targeting of the viral N protein, a highly conserved and essential component for viral genome encapsidation, transcription, and replication. A cornerstone of validating this specific drug-target interaction comes from the comparative analysis of the biological activity of the two stereoisomers (enantiomers) of the precursor and related compounds. The clear disparity in antiviral efficacy between the (S) and (R) enantiomers provides strong evidence against non-specific or off-target effects and supports a specific, stereoselective interaction with the N protein.
Comparative Antiviral Activity of Enantiomers
| Compound Series | Enantiomer | Antiviral Activity (RSV) |
| 1,4-Benzodiazepines | (S)-enantiomer | Predominantly Active |
| 1,4-Benzodiazepines | (R)-enantiomer | Consistently Less Active |
This dramatic difference in antiviral potency between the enantiomers strongly suggests that a specific three-dimensional orientation of the molecule is required for effective binding to its target, the RSV N protein.
Direct Binding to RSV N Protein
Surface Plasmon Resonance (SPR) has been employed to demonstrate the direct binding of RSV604 to the RSV N protein. These experiments have shown that RSV604 binds to the N protein with a dissociation constant (Kd) in the micromolar range, which is comparable to its cellular antiviral potency. While direct comparative binding studies of the (S) and (R) enantiomers of RSV604 to the N protein are not detailed in the available literature, the profound difference in their antiviral activities strongly implies that the (R)-enantiomer would exhibit significantly weaker or no binding to the N protein.
| Compound | Target | Binding Affinity (Kd) |
| RSV604 ((S)-enantiomer) | RSV N Protein | ~1.6 µM |
The validation of the N protein as the specific target of RSV604 is further substantiated by the generation of RSV variants resistant to the compound. These resistant viruses harbor mutations within the N protein, directly linking the compound's activity to this viral component.
Alternative RSV Inhibitors
While RSV604 targets the N protein, other RSV inhibitors in development target different viral proteins. A comparison with these alternatives highlights the diversity of antiviral strategies being pursued.
| Compound | Target Protein | Mechanism of Action |
| RSV604 | Nucleocapsid (N) Protein | Inhibition of RNA synthesis and virus assembly |
| EDP-938 | Nucleocapsid (N) Protein | Inhibition of viral replication |
| Presatovir (GS-5806) | Fusion (F) Protein | Inhibition of viral entry |
| Ziresovir (AK0529) | Fusion (F) Protein | Inhibition of viral entry |
| Sisunatovir (RV521) | Fusion (F) Protein | Inhibition of viral entry |
The existence of inhibitors targeting different viral proteins underscores the importance of a multi-pronged approach to RSV treatment and the potential for combination therapies.
Experimental Protocols
Antiviral Activity Assays
1. Plaque Reduction Assay: This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: HEp-2 or other susceptible cells are seeded in multi-well plates and grown to confluency.
-
Infection: Cell monolayers are infected with a known amount of RSV in the presence of serial dilutions of the test compound.
-
Overlay: After an incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., methylcellulose) containing the corresponding compound concentrations to prevent viral spread through the medium and ensure localized plaque formation.
-
Incubation: Plates are incubated for several days to allow for the formation of plaques (localized areas of infected cells).
-
Visualization and Quantification: Plaques are visualized by immunostaining for an RSV antigen (e.g., F protein) or by using a recombinant RSV expressing a reporter gene. The number of plaques in treated wells is compared to untreated controls to determine the compound concentration that inhibits plaque formation by 50% (EC50).
2. XTT Assay (Cell Viability Assay): This colorimetric assay measures the metabolic activity of cells and is used to assess the cytoprotective effect of a compound against virus-induced cell death.
-
Cell Seeding and Infection: Similar to the plaque reduction assay, cells are seeded and infected with RSV in the presence of varying concentrations of the test compound.
-
Incubation: Plates are incubated for a period sufficient to observe virus-induced cytopathic effect (CPE) in the untreated control wells.
-
XTT Reagent Addition: The XTT reagent is added to the wells. Metabolically active (viable) cells reduce the XTT tetrazolium salt to a formazan dye, resulting in a color change.
-
Measurement: The absorbance of the formazan product is measured using a spectrophotometer. The EC50 is the compound concentration that protects 50% of the cells from virus-induced death.
Target Binding Assay
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of molecules in real-time.
-
Ligand Immobilization: The RSV N protein (the ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the test compound (the analyte, e.g., RSV604) is flowed over the sensor chip surface.
-
Binding Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Kinetic Analysis: The association and dissociation rates of the compound are measured, and from these, the equilibrium dissociation constant (Kd) is calculated, which represents the binding affinity.
Visualizing the Validation Logic
The logical flow of validating the RSV N protein as the target of RSV604 using its enantiomers can be visualized as follows:
Caption: Logical workflow for validating the N protein as the target of RSV604.
Signaling Pathway and Mechanism of Action
RSV604 inhibits the function of the N protein, which is central to the viral replication cycle. By binding to the N protein, RSV604 is thought to interfere with the formation of the ribonucleoprotein (RNP) complex, which is essential for viral RNA transcription and replication.
Caption: Mechanism of action of RSV604 in the RSV replication cycle.
Comparative Analysis of RSV604 in HeLa and BHK-21 Cells: A Tale of Two Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cell-Type Dependent Activity of the Antiviral Compound RSV604.
RSV604 is a novel benzodiazepine inhibitor of the Respiratory Syncytial Virus (RSV) that targets the viral nucleocapsid (N) protein, a crucial component for viral replication and assembly.[1][2][3] Extensive research has revealed a fascinating cell-type-dependent mechanism of action, particularly when comparing its efficacy in human cervical adenocarcinoma (HeLa) cells and baby hamster kidney (BHK-21) cells. This guide provides a comprehensive comparison of RSV604's performance in these two cell lines, supported by experimental data and detailed protocols.
Notably, the antiviral activity of the parent compound is primarily associated with its (S)-enantiomer, which is the form designated as RSV604.[4] This compound advanced to phase II clinical trials and represents a significant class of RSV inhibitors.[3][5]
Quantitative Performance: A Side-by-Side Comparison
The antiviral potency and cytotoxicity of RSV604 exhibit stark differences between HeLa and BHK-21 cells. While potent in HeLa cells, RSV604 shows minimal activity against RSV infection in BHK-21 cells.[1][6] This difference is not due to variations in compound uptake, as both cell lines absorb and accumulate RSV604 to similar levels.[1][7] The data is summarized below, including the control compound AZ-27, an RSV L protein inhibitor, which maintains its potency across different cell types.[1]
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| RSV604 | HeLa | ~2 | >100 | >50 |
| RSV604 | BHK-21 | >50 | >100 | N/A |
| AZ-27 | HeLa | 0.030 ± 0.005 | >10 | >333 |
| AZ-27 | BHK-21 | 0.024 ± 0.002 | >10 | >417 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Unraveling the Mechanism: A Cell-Dependent Dichotomy
The significant difference in potency is explained by a divergence in the compound's mechanism of action between the two cell lines.[2][8] RSV604 directly binds to the RSV N protein, but this interaction leads to different downstream effects depending on the cellular context.[1][2]
In HeLa cells, RSV604 exhibits a dual mechanism of action:
-
Inhibition of Viral RNA Synthesis: It significantly reduces the number of intracellular viral RNA copies.[1]
-
Reduction of Virion Infectivity: It abolishes the infectivity of the virus particles that are released from the cells.[1]
In BHK-21 cells, the mechanism is limited:
-
No Effect on Viral RNA Synthesis: RSV604 does not inhibit the synthesis of viral RNA or the expression of viral proteins.[1]
-
Reduction of Virion Infectivity: Despite the lack of impact on replication, it still effectively abolishes the infectivity of the released virions, similar to its effect in HeLa cells.[1]
This suggests that the potent antiviral effect observed in HeLa cells is largely driven by the inhibition of viral RNA synthesis, a mechanism that is absent in BHK-21 cells.[1]
Visualizing the Mechanisms
The diagrams below illustrate the differential inhibitory pathways of RSV604.
Caption: Differential inhibition of the RSV life cycle by RSV604 in HeLa and BHK-21 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of RSV604.
Antiviral Activity Assay (RSV ELISA)
This assay quantifies the level of RSV F protein expression to determine the compound's potency (EC₅₀).
-
Cell Seeding: Seed HeLa or BHK-21 cells in 96-well plates at a density that allows for a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of RSV604 in the assay medium. The final DMSO concentration should be kept constant (e.g., 0.1% v/v).
-
Infection and Treatment: Infect the cells with RSV A2 strain at a multiplicity of infection (MOI) of 0.1. Immediately add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified CO₂ incubator.
-
ELISA:
-
Fix the cells with an appropriate fixative (e.g., 80% acetone).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody against the RSV F protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition relative to DMSO-treated controls and determine the EC₅₀ value using a dose-response curve.
Cytotoxicity Assay
This assay measures the effect of the compound on cell viability to determine the CC₅₀.
-
Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of RSV604 to the cells (without virus).
-
Incubation: Incubate under the same conditions as the antiviral assay (e.g., 3 days).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Measure luminescence and calculate the CC₅₀ value from the dose-response curve.
Viral RNA Quantification (qRT-PCR)
This method quantifies intracellular viral RNA to assess the impact on replication.
-
Cell Seeding and Infection: Seed cells in 6-well plates and infect with RSV A2 (e.g., MOI of 0.1) in the presence of the compound (at 1x EC₉₀) or DMSO.
-
RNA Extraction: At various time points (e.g., 24, 48, 72 hours post-infection), wash the cells with PBS and extract total RNA using a commercial kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and RSV-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the RSV genome. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the viral RNA copy number or fold change relative to the control.
Virus Infectivity Assay (TCID₅₀)
This assay determines the titer of infectious virus released into the supernatant.
-
Sample Collection: Collect the culture supernatants from the qRT-PCR experiment at each time point.
-
Serial Dilution: Prepare 10-fold serial dilutions of the collected supernatants.
-
Infection of Indicator Cells: Add the dilutions to fresh monolayers of a highly permissive cell line (e.g., HEp-2 cells) in a 96-well plate.
-
Incubation: Incubate for 5-7 days and observe for cytopathic effect (CPE).
-
Data Analysis: Determine the 50% tissue culture infective dose (TCID₅₀) using the Reed-Muench method.
Experimental Workflow
The logical flow of the comparative analysis is depicted below.
Caption: Workflow for comparing RSV604's antiviral effects in HeLa and BHK-21 cells.
References
- 1. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ircmj.com [ircmj.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RSV604 and Other Benzodiazepine RSV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the respiratory syncytial virus (RSV) inhibitor RSV604 and related benzodiazepine analogues. The information is compiled from key preclinical studies to assist researchers in understanding the landscape of this class of antiviral compounds.
Introduction to Benzodiazepine RSV Inhibitors
Respiratory syncytial virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The discovery of 1,4-benzodiazepine analogues as potent RSV inhibitors marked a significant advancement in the search for effective antiviral therapies.[2] These compounds act via a novel mechanism, targeting the viral nucleocapsid (N) protein, which is essential for viral replication and transcription.[1] This guide focuses on RSV604, a clinical candidate from this series, and its comparison with its precursors and other notable benzodiazepine-based N protein inhibitors.
Performance and Experimental Data
The following table summarizes the in vitro efficacy and cytotoxicity of RSV604 and its benzodiazepine analogues. The data is primarily derived from studies conducted by Arrow Therapeutics, the original developers of this chemical series.
| Compound | Chemical Name | RSV Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A-33903 | Racemic Precursor | Lab Strains | ~2.5 | >50 | >20 |
| A-57400 | Early Derivative | Lab Strains | <2.5 | ~50 | >20 |
| RSV604 | (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][3][4]diazepin-3-yl)urea | RSV A2 | 0.5 - 0.9 | >58 | >64 |
| 40 Clinical Isolates (A & B) | Average 0.8 | >58 | >72 | ||
| EDP-938 | Optimized Benzodiazepine Derivative | RSV A (Long) | 0.021 | >100 | >4762 |
| RSV A (M37) | 0.023 | >100 | >4348 | ||
| RSV B (VR-955) | 0.064 | >100 | >1563 |
Mechanism of Action and Resistance
RSV604 and its analogues target the highly conserved RSV N protein.[1] This interaction is believed to interfere with the process of viral RNA synthesis.[4] Resistance to RSV604 has been mapped to mutations in the N protein, with the L139I substitution being a key mutation identified in vitro.[5] Interestingly, these resistance mutations do not appear to affect the binding affinity of RSV604 to the N protein, suggesting a more complex mechanism of resistance than simple target-binding disruption.[4]
EDP-938, a further optimized compound based on the 1,4-benzodiazepine scaffold, also targets the N protein. Resistance to EDP-938 has been associated with mutations such as M109K and I129M in the N protein.
Experimental Protocols
XTT Assay for Antiviral Activity and Cytotoxicity
This assay is used to determine the concentration of the compound that inhibits virus-induced cytopathic effect by 50% (EC50) and the concentration that reduces the viability of uninfected cells by 50% (CC50).
Methodology:
-
Cell Plating: HEp-2 cells are seeded in 96-well microplates at a density that forms a confluent monolayer.
-
Compound Dilution: A serial dilution of the test compound is prepared in cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with an appropriate multiplicity of infection (MOI) of RSV. Following viral adsorption, the inoculum is removed, and the medium containing the diluted compounds is added. For cytotoxicity assessment, uninfected cells are treated with the same compound dilutions.
-
Incubation: Plates are incubated for 4-5 days at 37°C in a CO2 incubator until the virus-only control wells show significant cytopathic effect.
-
XTT Staining: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, mixed with an electron coupling reagent, is added to each well.
-
Incubation and Reading: Plates are incubated for a further 4-18 hours to allow for the conversion of XTT to a soluble formazan product by metabolically active cells. The absorbance is then read on a microplate reader at 450 nm (with a reference wavelength of 650 nm).
-
Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay provides a more stringent measure of antiviral activity by quantifying the inhibition of infectious virus particle formation.
Methodology:
-
Cell Plating: Confluent monolayers of HEp-2 or Vero cells are prepared in 6- or 12-well plates.
-
Virus-Compound Incubation: A standardized amount of RSV is pre-incubated with serial dilutions of the test compound for 1 hour at room temperature.
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures.
-
Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 3-5 days to allow for plaque development.
-
Plaque Visualization: The cells are fixed (e.g., with a methanol/acetone mixture) and the plaques are visualized by immunostaining for an RSV protein (e.g., the F protein) or by staining with crystal violet.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Generation of Resistant Mutants
This experimental workflow is used to identify the viral target of an antiviral compound and to understand the mechanisms of resistance.
Methodology:
-
Serial Passage: RSV is cultured in the presence of a sub-optimal concentration of the inhibitor (e.g., at the EC50).
-
Increasing Concentration: The virus from the culture showing viral breakthrough is harvested and used to infect fresh cells in the presence of a higher concentration of the inhibitor.
-
Isolation of Resistant Virus: This process is repeated for several passages until a virus population that can replicate efficiently in the presence of high concentrations of the inhibitor is selected.
-
Plaque Purification: The resistant virus population is cloned by plaque purification to ensure a homogenous viral stock.
-
Genotypic Analysis: The viral RNA from the resistant clones is extracted, and the genes of potential target proteins (in this case, the N gene) are amplified by RT-PCR and sequenced to identify mutations that are not present in the wild-type virus.
-
Reverse Genetics: To confirm that the identified mutations are responsible for the resistance phenotype, they are introduced into an infectious cDNA clone of the wild-type virus using site-directed mutagenesis. The resulting recombinant viruses are then tested for their susceptibility to the inhibitor.
Visualizations
Signaling and Experimental Diagrams
Caption: RSV Replication Cycle and the Point of Inhibition for Benzodiazepine N Protein Inhibitors.
Caption: Workflow for the Discovery and Optimization of RSV604.
References
- 1. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Navigating Resistance: A Comparative Analysis of Cross-Resistance with the RSV N-Protein Inhibitor RSV604 (R-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the development of antiviral therapeutics for Respiratory Syncytial Virus (RSV). This guide provides a comparative analysis of the cross-resistance profile of the R-enantiomer of RSV604, a benzodiazepine inhibitor of the RSV nucleocapsid (N) protein. Understanding the cross-resistance landscape is paramount for developing robust second-generation inhibitors and effective combination therapies. This document summarizes key experimental findings, presents comparative data in a clear tabular format, and details the experimental protocols used to generate this data.
Summary of Cross-Resistance Findings
RSV604 exerts its antiviral activity by targeting the viral N protein, a crucial component for viral replication and transcription.[1] Resistance to RSV604 is primarily conferred by mutations within the N protein, particularly in the region spanning amino acids 121-160.[1] Studies have demonstrated that while N-protein inhibitors can exhibit cross-resistance with compounds targeting the same protein, they generally do not show cross-resistance with inhibitors targeting other viral proteins, such as fusion (F) protein inhibitors or the RNA-dependent RNA polymerase (L) protein inhibitors.
A key finding in the study of N-protein inhibitor resistance is the significant cross-resistance observed between RSV604 and EDP-938, a structurally related 1,4-benzodiazepine inhibitor also targeting the N protein.[2][3] Viruses selected for resistance to EDP-938 harbor mutations in the N protein and demonstrate reduced susceptibility to RSV604.[2] Conversely, it is established that N protein inhibitors like RSV604 have a higher barrier to resistance compared to fusion inhibitors.[2][4]
Comparative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of various RSV inhibitors against wild-type RSV and strains resistant to N-protein inhibitors. The data highlights the cross-resistance profile of RSV604-related resistant mutants.
| Virus Strain | Compound | Target | EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Reference |
| Wild-Type RSV | RSV604 | N Protein | ~800 | - | [5] |
| EDP-938 | N Protein | 52 ± 12 | - | [2] | |
| GS-5806 | F Protein | - | - | [2] | |
| EDP-938 Resistant Strains | |||||
| (harboring N protein mutations) | RSV604 | N Protein | Significantly Increased | >10 | [2] |
| EDP-938 | N Protein | Significantly Increased | High | [2] | |
| GS-5806 | F Protein | No significant change | ~1 | [2] |
Note: Specific EC50 values for RSV604 against EDP-938 resistant strains are not publicly available but are described as showing clear cross-resistance.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro cell-based assays designed to determine the susceptibility of RSV to various antiviral compounds.
Generation of Resistant Virus Strains
RSV strains resistant to N-protein inhibitors like EDP-938 (and by extension, showing cross-resistance to RSV604) are typically generated through serial passage of the virus in the presence of escalating concentrations of the selective inhibitor.
-
Cell Culture: HEp-2 or A549 cells are commonly used for RSV propagation and antiviral assays.
-
Virus Propagation: Wild-type RSV is passaged in cell culture monolayers.
-
Selective Pressure: The virus is cultured in the presence of a starting concentration of the N-protein inhibitor (e.g., EDP-938) at approximately the EC50 value.
-
Passaging: The supernatant from infected cells showing cytopathic effect (CPE) is harvested and used to infect fresh cell monolayers with increasing concentrations of the inhibitor. This process is repeated for multiple passages until a significant increase in the EC50 value is observed, indicating the selection of a resistant virus population.
-
Genotypic Analysis: The N gene of the resistant virus is sequenced to identify mutations responsible for the resistance phenotype.
Antiviral Activity Assays (EC50 Determination)
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that inhibits 50% of the viral activity. Common methods include:
-
Cytopathic Effect (CPE) Inhibition Assay:
-
HEp-2 cells are seeded in 96-well plates.
-
The following day, the cells are infected with either wild-type or resistant RSV strains at a specific multiplicity of infection (MOI).
-
Immediately after infection, serial dilutions of the test compounds (e.g., RSV604, EDP-938, GS-5806) are added to the wells.
-
The plates are incubated for 3-5 days until significant CPE is observed in the virus control wells (no compound).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
-
EC50 values are calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
-
Plaque Reduction Assay:
-
Cell monolayers in 6-well or 12-well plates are infected with a low MOI of RSV.
-
After a 1-2 hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
The plates are incubated for several days until viral plaques are visible.
-
The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
Visualizing Resistance Pathways
The following diagrams illustrate the mechanism of action of RSV N-protein inhibitors and the logical relationship of cross-resistance.
Caption: Mechanism of action of RSV604, an N-protein inhibitor.
Caption: Cross-resistance profile of RSV604-resistant mutants.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small-Molecule RSV Inhibitors: RSV604 R Enantiomer in Focus
For Researchers, Scientists, and Drug Development Professionals
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The quest for effective antiviral therapies has led to the development of numerous small-molecule inhibitors targeting various stages of the viral life cycle. This guide provides a detailed comparison of the RSV replication inhibitor RSV604, with a specific focus on its enantiomeric properties, against other prominent small-molecule RSV inhibitors.
Executive Summary
This guide delves into the comparative efficacy and mechanisms of action of several key small-molecule RSV inhibitors. A central point of comparison is the stereochemistry of RSV604. Preclinical studies have demonstrated that the antiviral activity of the foundational compound for RSV604 resides in the S enantiomer , with the R enantiomer being significantly less active[1]. RSV604, the active S enantiomer, targets the viral nucleoprotein (N), a novel mechanism that distinguishes it from many other small-molecule inhibitors that primarily target either the fusion (F) protein or the viral polymerase (L)[2]. This guide presents a comprehensive overview of these different classes of inhibitors, supported by in vitro and in vivo experimental data.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro activity of RSV604 and other notable small-molecule RSV inhibitors. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial measure of a drug's therapeutic window.
Table 1: In Vitro Efficacy of RSV Nucleoprotein (N) Inhibitors
| Compound | Target | RSV Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| RSV604 (S enantiomer) | N Protein | A & B clinical isolates | HEp-2 | 0.5 - 0.9[1][3] | >50[3] | >58[1] |
| RSV604 R enantiomer | N Protein | Not Reported | Not Reported | Significantly less active than S enantiomer[1] | Not Reported | Not Reported |
Table 2: In Vitro Efficacy of RSV Fusion (F) Protein Inhibitors
| Compound | Target | RSV Strain(s) | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| BMS-433771 | F Protein | A & B groups | HEp-2 | 20[4][5][6] | >218[4] | >10,900 |
| JNJ-2408068 | F Protein | A & B subtypes | HEp-2 | 2.1[7] | Not Reported | Not Reported |
| TMC353121 | F Protein | A & B groups | HeLa | 0.07 ng/mL (~0.18 nM)[8] | 3.98[9] | >22,000 |
| VP-14637 | F Protein | RSV | HEp-2 | 1.4[7] | Not Reported | Not Reported |
Table 3: In Vitro Efficacy of RSV Polymerase (L) Protein Inhibitors
| Compound | Target | RSV Strain(s) | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| AZ-27 | L Protein | A & B subtypes | HEp-2 | 24 (A), 1000 (B) | >100 | >4167 (A), >100 (B) |
In Vivo Efficacy: A Glimpse into Preclinical Performance
Table 4: Summary of In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| RSV604 | Human Airway Epithelium (HAE) model | Post-infection | Effectively inhibited virus replication when administered from the basolateral side[2]. |
| BMS-433771 | BALB/c mice & Cotton rats | Oral, prophylactic | Significant reduction in lung viral titers[8][10][11]. |
| JNJ-2408068 | Cotton rats | Aerosol, prophylactic & therapeutic | Significant protection from pulmonary RSV infection[12]. |
| TMC353121 | BALB/c mice & African green monkeys | Prophylactic & therapeutic | Dose-dependent reduction in viral load and lung inflammation[13][14][15][16]. |
Mechanisms of Action and Signaling Pathways
The small-molecule inhibitors discussed in this guide target three distinct and critical components of the RSV life cycle: the nucleoprotein (N), the fusion protein (F), and the RNA-dependent RNA polymerase (L).
RSV604: Targeting the Nucleoprotein (N) for Replication Inhibition
RSV604's unique mechanism of action involves targeting the viral N protein. The N protein is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for both transcription and replication[17][18][19]. By interfering with the N protein, RSV604 disrupts the formation or function of the RNP complex, thereby halting viral replication[2].
Fusion Inhibitors: Preventing Viral Entry
Small molecules like BMS-433771, JNJ-2408068, and TMC353121 are potent fusion inhibitors that target the RSV F protein. The F protein is a class I fusion glycoprotein that mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry[1][20][21]. It exists in a metastable prefusion conformation that undergoes a dramatic structural rearrangement to a stable postfusion state, driving membrane fusion[14][15][21]. Fusion inhibitors bind to a pocket within the prefusion F protein, stabilizing it and preventing this conformational change, thereby blocking viral entry[20].
References
- 1. researchgate.net [researchgate.net]
- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. The respiratory syncytial virus nucleoprotein–RNA complex forms a left-handed helical nucleocapsid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Enantiomeric Purity of RSV604: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The antiviral agent RSV604, a potent inhibitor of Respiratory Syncytial Virus (RSV) replication, targets the viral nucleocapsid (N) protein. Critically, the desired biological activity resides in the (S)-enantiomer, making the accurate assessment of enantiomeric purity a crucial aspect of its development and quality control. This guide provides a comparative overview of analytical methodologies for the enantiomeric purity analysis of RSV604 samples, supported by experimental protocols and data.
Comparative Analysis of Chiral Separation Techniques
The primary methods for determining the enantiomeric purity of chiral molecules like RSV604 are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (CSP). Capillary Electrophoresis (CE) with a chiral selector is another viable, albeit less common, alternative.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase. | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. |
| Typical CSPs | Polysaccharide-based (e.g., cellulose, amylose derivatives), Cyclodextrin-based | Polysaccharide-based, Pirkle-type | Cyclodextrins, chiral crown ethers |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5) | Often higher resolution and faster separations than HPLC | High efficiency, can provide excellent resolution |
| Speed | Moderate | Fast | Fast |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) | Very Low (aqueous buffers) |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be complex and time-consuming | Can be faster than HPLC due to rapid equilibration | Can be complex, requires careful optimization of buffer and selector |
| Limit of Quantitation (LOQ) for minor enantiomer | Typically 0.05% - 0.1% | Can achieve < 0.05% | Typically around 0.1% |
Experimental Protocols
Below are detailed methodologies for the enantiomeric purity analysis of RSV604 using Chiral HPLC, representing a robust and widely applicable approach.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the successful separation of structurally similar benzodiazepine derivatives and is adapted for RSV604.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Daicel Chiralpak® series column (e.g., Chiralpak AD-H or similar), is recommended.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (may require optimization, potentially lower temperatures to prevent on-column racemization) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve RSV604 sample in the mobile phase to a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the elution of the enantiomers at 254 nm. The (S)-enantiomer is expected to be the major peak.
-
Calculate the enantiomeric purity by determining the peak area percentage of the desired (S)-enantiomer relative to the total peak area of both enantiomers.
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for RSV604 enantiomeric purity analysis by HPLC.
Mechanism of Action: RSV604 Inhibition of Viral Replication
RSV604 inhibits RSV replication by directly targeting the viral nucleoprotein (N). This interaction disrupts the normal process of viral RNA synthesis and encapsidation.
Safety Operating Guide
Proper Disposal of RSV604 (R enantiomer): A Guide for Laboratory Professionals
For immediate reference, treat RSV604 (R enantiomer) as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines for pharmaceutical waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid all direct contact with the substance; do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[1] After handling, wash hands and any exposed skin thoroughly.[1]
Quantitative Data and Physical Properties
The following table summarizes key quantitative and physical data for RSV604. This information is critical for safe handling, storage, and preparation of solutions.
| Property | Data |
| Chemical Formula | C₂₂H₁₇FN₄O₂ |
| Molecular Weight | 388.4 g/mol |
| Appearance | A solid[3] |
| Purity | ≥98% |
| Storage | Store at -20°C for long-term stability (≥4 years).[1] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[2] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF; ~30 mg/ml), Dimethyl sulfoxide (DMSO; ~20 mg/ml), and Ethanol (~5 mg/ml).[1][3] Sparingly soluble in aqueous buffers; for maximum aqueous solubility, first dissolve in DMF and then dilute with the aqueous buffer of choice (e.g., ~0.04 mg/ml in a 1:20 solution of DMF:PBS, pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day.[1] |
| Biological Activity | An inhibitor of respiratory syncytial virus (RSV) that binds to the RSV nucleoprotein.[1][3] Effective concentrations (EC₅₀) for reducing plaque formation by various RSV strains range from 0.5 to 0.9 µM.[1][3] |
Step-by-Step Disposal Protocol
The disposal of RSV604 (R enantiomer) must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[4] The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[1][4]
Step 1: Waste Identification and Segregation
-
Characterize as Hazardous: In the absence of a specific SDS stating otherwise, treat all RSV604 waste as hazardous pharmaceutical waste.
-
Segregate Waste Streams: Do not mix RSV604 waste with other waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, absorbent pads).
-
Liquid Waste: Unused solutions of RSV604 in organic solvents or aqueous buffers. Halogenated and non-halogenated solvent waste should be kept separate if required by your institution.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
-
Step 2: Container Management
-
Select Compatible Containers: Use leak-proof containers made of a material compatible with the waste. For organic solvent solutions, glass or appropriate chemically resistant plastic containers are suitable.
-
Proper Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "RSV604 (R enantiomer)" or "N-[(3S)-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N′-(2-fluorophenyl)-urea"
-
The specific solvent(s) and their concentrations for liquid waste.
-
The associated hazards (e.g., "Toxic," "Handle with Care").
-
The accumulation start date.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.
Step 3: Storage and Accumulation
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent spills.
-
Follow Accumulation Limits: Adhere to your institution's and state's limits for the amount of hazardous waste that can be accumulated and the time it can be stored in the lab.
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the container is full or ready for disposal, contact your institution's EHS department.
-
Arrange for Pickup: EHS will coordinate with a licensed hazardous waste contractor for the transportation and final disposal of the waste.
-
Prohibited Disposal Methods:
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[1]
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of laboratory chemical waste like RSV604.
Caption: Logical workflow for the disposal of RSV604 (R enantiomer).
By adhering to these procedures, researchers can ensure the safe and compliant disposal of RSV604 (R enantiomer), protecting themselves, their colleagues, and the environment.
References
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